Palmitodiolein
説明
1,2-Dioleoyl-3-palmitoylglycerol has been reported in Celastrus paniculatus with data available.
特性
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISYPWOVQNHLS-LBXGSASVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302803 | |
| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-30-9, 27071-84-7 | |
| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Palmito-1,2-diolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol dioleate palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PALMITO-1,2-DIOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Function of Palmitodiolein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitodiolein, a triglyceride composed of a glycerol backbone with two oleic acid and one palmitic acid moieties, is a significant component of dietary fats and human milk. Its biological functions are largely dependent on the specific isomeric form, with 1,3-dioleoyl-2-palmitoylglycerol (OPO or sn-2 palmitate) being the most extensively studied due to its prevalence in human breast milk and its profound physiological effects, particularly in infants. The alternative isomer, 1,2-dioleoyl-3-palmitoylglycerol (POO), is less characterized. This technical guide provides a comprehensive overview of the biological functions of this compound, with a primary focus on the OPO isomer, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Introduction to this compound Isomers
This compound exists in two primary isomeric forms, distinguished by the position of the palmitic acid on the glycerol backbone:
-
1,3-dioleoyl-2-palmitoylglycerol (OPO): This structured triglyceride is the predominant form of palmitic acid in human milk, where approximately 70-75% of palmitic acid is esterified at the sn-2 position.[1] This specific stereoisomeric structure is crucial for its unique digestive properties and subsequent biological activities.
-
1,2-dioleoyl-3-palmitoylglycerol (POO): In this isomer, palmitic acid is located at the sn-3 position. The biological functions of POO are not as well-documented as those of OPO.
This guide will primarily focus on the biological functions of the OPO isomer due to the extensive body of available research.
Biological Functions of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)
The unique sn-2 position of palmitic acid in OPO significantly influences its digestion and absorption, leading to a cascade of beneficial physiological effects.
Enhanced Fat and Calcium Absorption in Infants
In the infant gut, pancreatic lipase preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions of triglycerides. In the case of OPO, this results in the release of two free oleic acid molecules and one 2-palmitoyl-glycerol (sn-2 monopalmitin). 2-palmitoyl-glycerol is readily absorbed by the intestinal mucosa.
In contrast, when palmitic acid is at the sn-1 or sn-3 position (as is common in many vegetable oil-based infant formulas), it is released as a free fatty acid. Free palmitic acid can react with calcium in the gut to form insoluble calcium soaps, which are poorly absorbed and excreted in the feces.[1] This process not only leads to a loss of valuable energy from fat but also reduces the bioavailability of calcium, an essential mineral for bone development.
The improved absorption of fat and calcium in infants fed with OPO-rich formula has been demonstrated in several clinical trials.[1][2]
Modulation of Gut Microbiota
OPO has been shown to positively influence the composition and function of the gut microbiota in infants. Clinical studies have indicated that infants fed formula supplemented with OPO have a gut microbiota profile that more closely resembles that of breastfed infants.[1]
Specifically, OPO supplementation has been associated with:
-
An increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.
-
A potential increase in the abundance of Akkermansia, a mucin-degrading bacterium associated with a healthy gut barrier.[1]
-
A potential decrease in the abundance of opportunistic pathogens.
The modulation of the gut microbiota by OPO is thought to contribute to improved gut health, reduced incidence of constipation, and a strengthened gut barrier.
Anti-inflammatory Effects and Intestinal Health
Recent preclinical studies have highlighted the potential of OPO in mitigating intestinal inflammation. In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of OPO was found to ameliorate the disease phenotype.[2] The protective effect of OPO was attributed to its ability to:
-
Suppress the TLR4-MyD88-NF-κB signaling pathway, a key inflammatory cascade.[2]
-
Improve intestinal barrier function by promoting epithelial cell proliferation and differentiation, inhibiting apoptosis, and upregulating the expression of tight junction proteins.[2][3]
-
Restore microbial diversity and reshape the gut microbiota composition.[2]
These findings suggest a potential therapeutic role for OPO in inflammatory bowel disease and other intestinal dysfunctions.
Biological Functions of 1,2-Dioleoyl-3-palmitoylglycerol (POO)
The biological functions of the POO isomer are significantly less understood compared to OPO. Limited research suggests that the positional distribution of fatty acids on the glycerol backbone can influence lipid metabolism. One study in mice compared a fat rich in POO with a mixture of fats having the same overall fatty acid composition. The study did not find significant differences in total serum cholesterol, HDL cholesterol, triglycerides, or blood glucose after a 6-week feeding period. However, this study did not directly compare the effects of POO with OPO. Further research is needed to elucidate the specific biological roles of the POO isomer.
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical and preclinical studies on the effects of 1,3-dioleoyl-2-palmitoylglycerol (OPO).
Table 1: Effect of OPO on Fecal Fatty Acid and Calcium in Infants
| Parameter | Standard Formula Group | OPO Formula Group | Breastfed Group | p-value | Reference |
| Fecal Saponified Fatty Acids (mg/100mg) | |||||
| Week 6 | 6.7 (range 5.2–8.0) | 4.3 (range 3.7–4.7) | 2.4 (range 2.0–2.9) | < 0.0001 | [2] |
| Week 12 | 6.5 (range 5.6–7.6) | 3.9 (range 3.3–4.2) | 2.1 (range 1.8–2.5) | < 0.0001 | [2] |
| Fecal Calcium Concentration | Significantly higher than OPO group | Significantly lower than Standard Formula group | N/A | < 0.05 | [1] |
Table 2: Effect of OPO on Infant Gut Microbiota
| Microbial Diversity/Taxon | Standard Formula Group | OPO Formula Group | Breastfed Group | p-value | Reference |
| Alpha Diversity (Chaos1 index) | Significantly lower than BF group | Not significantly different from BF group | N/A | p=0.346 (OPO vs BF) | [1] |
| Relative Abundance of Enhydrobacter | Different from BF group | More similar to BF group | N/A | N/A | [1] |
| Relative Abundance of Akkermansia | Different from BF group | More similar to BF group | N/A | N/A | [1] |
Note: N/A indicates that the data was not available or not applicable for that specific comparison in the cited study.
Signaling Pathways and Experimental Workflows
TLR4-MyD88-NF-κB Signaling Pathway
OPO has been shown to suppress the TLR4-MyD88-NF-κB signaling pathway in a mouse model of colitis.[2] This pathway is a critical component of the innate immune response and its overactivation can lead to chronic inflammation.
Experimental Workflow: Fecal Fatty Acid Analysis
The analysis of fecal fatty acids is crucial for determining the extent of fat absorption. Gas chromatography-mass spectrometry (GC-MS) is the standard method for this analysis.
Experimental Workflow: Gut Microbiota Analysis
16S rRNA gene sequencing is a widely used method to profile the composition of the gut microbiota.
Experimental Protocols
Fecal Fatty Acid Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of saponified and total fatty acids in fecal samples.
Materials:
-
Fecal samples
-
Chloroform-methanol mixture (2:1, v/v)
-
Internal standard (e.g., heptadecanoic acid)
-
Derivatizing agent (e.g., BF3-methanol or trimethylsilylating agent)
-
Hexane
-
Sodium sulfate (anhydrous)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen fecal samples at room temperature.
-
Homogenize a known weight of the fecal sample.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a chloroform-methanol mixture.
-
Add a known amount of internal standard to the sample before extraction for quantification.
-
Separate the organic phase containing the lipids.
-
-
Saponification (for saponified fatty acid analysis):
-
Treat an aliquot of the lipid extract with a strong base (e.g., methanolic KOH) to hydrolyze the ester bonds and release the fatty acids from the calcium soaps.
-
-
Derivatization:
-
Convert the fatty acids to their more volatile methyl esters (FAMEs) or trimethylsilyl (TMS) esters using an appropriate derivatizing agent.
-
-
Extraction of Derivatives:
-
Extract the derivatized fatty acids into an organic solvent like hexane.
-
Dry the extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Separate the fatty acid derivatives on a suitable capillary column.
-
Identify and quantify the fatty acids based on their retention times and mass spectra, comparing them to known standards and the internal standard.
-
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
Objective: To determine the taxonomic composition of the gut microbiota from fecal samples.
Materials:
-
Fecal samples
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
PCR primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region)
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from a known amount of fecal sample using a commercial DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the target variable region of the 16S rRNA gene using universal primers with adapter sequences for sequencing.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
-
Library Preparation:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled PCR products.
-
Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing of samples in a single sequencing run.
-
-
Sequencing:
-
Quantify and pool the barcoded libraries.
-
Perform paired-end sequencing on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Perform quality filtering of the raw sequencing reads.
-
Merge paired-end reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Perform downstream statistical analyses to compare microbial community composition and diversity between different groups.
-
Western Blotting for TLR4 Signaling Pathway Proteins
Objective: To quantify the protein expression levels of TLR4, MyD88, and NF-κB in colon tissue.
Materials:
-
Colon tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against TLR4, MyD88, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize colon tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (TLR4, MyD88, NF-κB) and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of the target proteins to the loading control.
-
Conclusion
The biological function of this compound is primarily defined by its isomeric structure. 1,3-dioleoyl-2-palmitoylglycerol (OPO) has demonstrated significant benefits, particularly in infant nutrition, by enhancing fat and calcium absorption, promoting a healthy gut microbiota, and exhibiting anti-inflammatory properties. These effects are largely attributed to the unique positioning of palmitic acid at the sn-2 position of the glycerol backbone. In contrast, the biological roles of 1,2-dioleoyl-3-palmitoylglycerol (POO) are not well-established and require further investigation. The continued study of these structured triglycerides is crucial for the development of advanced nutritional products and potential therapeutic interventions for inflammatory and metabolic disorders.
References
- 1. Effects of Infant Formula Supplemented With Prebiotics and OPO on Infancy Fecal Microbiota: A Pilot Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Palmitodiolein: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitodiolein is a mixed triacylglycerol (TAG) containing one palmitic acid and two oleic acid moieties attached to a glycerol backbone. As a significant component of various natural fats and oils, its isomeric forms, particularly the positioning of the fatty acid chains, play a crucial role in the physical and biological properties of lipids. This guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for this compound, with a focus on its most common isomers: 1,2-dioleoyl-3-palmitoyl-rac-glycerol (POO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO).
Structure and Isomerism
The chemical formula for this compound is C55H102O6, with a molecular weight of approximately 859.39 g/mol .[1] The structure consists of a glycerol molecule esterified with one saturated palmitic acid (16:0) and two monounsaturated oleic acid (18:1 n-9) chains. The arrangement of these fatty acids on the glycerol backbone results in two primary regioisomers:
-
1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO or rac-POO): In this isomer, the palmitoyl chain is at the sn-3 position, while the oleoyl chains are at the sn-1 and sn-2 positions.
-
1,3-Dioleoyl-2-palmitoyl-glycerol (OPO): Here, the palmitoyl chain is at the sn-2 position, and the oleoyl chains are at the sn-1 and sn-3 positions. This isomer is of particular interest in the food industry, especially for infant formulas, due to its structural similarity to a key triglyceride in human milk fat.[2]
The stereochemistry at the sn-2 position of the glycerol backbone is also a source of isomerism, leading to enantiomeric forms.
Physicochemical Properties
The physical and chemical properties of this compound are influenced by its isomeric structure. A summary of these properties for both POO and OPO isomers is presented in the tables below.
Physical Properties
| Property | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO) | 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) |
| Appearance | Typically exists as a solid at room temperature.[1] | Clear, colorless oil or solid.[3][4] |
| Melting Point (°C) | 18-19[4] | 19[3] |
| Boiling Point (°C at 760 mmHg) | 802.2 ± 45.0 (Predicted)[1] | 802.2[3] |
| Density (g/cm³) | 0.9 ± 0.1[1] | 0.919[3] |
| Refractive Index | 1.473[1] | 1.473[3] |
| Solubility | Soluble in most organic solvents. Insoluble in water.[5] | Slightly soluble in chloroform, ethanol, ethyl acetate, and methanol.[3] |
Chemical Properties and Reactivity
This compound, as a triacylglycerol, undergoes several characteristic chemical reactions:
-
Hydrolysis: The ester bonds of this compound can be hydrolyzed to yield glycerol and its constituent fatty acids (palmitic and oleic acids). This reaction can be catalyzed by acids, bases (saponification), or enzymes (lipases).[5]
-
Saponification: When hydrolyzed with a strong base, such as sodium hydroxide, this compound forms glycerol and the sodium salts of palmitic and oleic acids, which are soaps.[5]
-
Hydrogenation: The double bonds in the oleic acid chains can be catalytically hydrogenated to form saturated stearic acid chains. This process converts the unsaturated triglyceride into a more saturated and solid fat.[5]
-
Oxidation: The allylic positions of the double bonds in the oleic acid moieties are susceptible to oxidation, which can lead to rancidity. This process involves the formation of hydroperoxides, which can then break down into volatile aldehydes and ketones with unpleasant odors and flavors.
-
Halogenation: The double bonds in the oleic acid chains can react with halogens, such as iodine and bromine. The extent of this reaction is used to determine the iodine value, a measure of the degree of unsaturation.[5]
Synthesis
The synthesis of specific regioisomers of this compound is of significant interest for various applications. A chemoenzymatic approach is often employed to achieve high regioselectivity. For instance, the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) can be achieved in a three-step process:
-
Synthesis of Vinyl Oleate: Transvinylation between vinyl acetate and oleic acid.
-
Enzymatic Synthesis of 1,3-Dauphine: Reaction of vinyl oleate with glycerol using an immobilized lipase, such as Novozym 435, in a solvent-free system.
-
Chemical Acylation: Reaction of the purified 1,3-diolein with palmitic acid to yield OPO.[6]
A similar strategy can be adapted for the synthesis of 1,2-dioleoyl-3-palmitoylglycerol (POO).
Biological Significance and Signaling
While direct involvement of 1,2-dioleoyl-3-palmitoylglycerol (POO) in specific signaling pathways is not extensively documented, the components and structural motifs of this compound are integral to cellular signaling.
-
Diacylglycerol (DAG) Signaling: Hydrolysis of triacylglycerols can release diacylglycerols. 1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in numerous signal transduction cascades involved in cell proliferation, differentiation, and apoptosis.
-
Palmitoylation: Palmitic acid, a component of this compound, is involved in protein palmitoylation, a reversible post-translational modification that regulates protein trafficking, stability, and function. Palmitoylation plays a crucial role in inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[7]
-
Effects of OPO: The regioisomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) has been studied for its beneficial effects, particularly in infant nutrition. OPO supplementation has been shown to promote intestinal health by increasing the number of intestinal stem cells, enhancing the intestinal barrier function, and modulating the gut microbiota.[8][9] These effects are likely mediated through various signaling pathways related to intestinal development and immune response.
The diagram below illustrates a generalized signaling pathway involving diacylglycerol, a potential breakdown product of this compound.
Caption: Generalized Diacylglycerol (DAG) Signaling Pathway.
Experimental Protocols
The analysis of this compound in complex lipid mixtures, such as vegetable oils, requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods.
Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a vegetable oil matrix.
Caption: Workflow for this compound Analysis from Vegetable Oils.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of intact triacylglycerols, including the regioisomers of this compound.
-
Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
-
Stationary Phases:
-
Reversed-Phase (RP-HPLC): Typically C18 columns are used. Separation is based on the hydrophobicity of the TAGs, which is influenced by their equivalent carbon number (ECN = total number of carbons in the fatty acyl chains - 2 * number of double bonds).
-
Silver-Ion HPLC (Ag+-HPLC): This technique uses a stationary phase impregnated with silver ions, which interact with the double bonds of unsaturated fatty acids. This allows for the separation of TAGs based on their degree of unsaturation and the geometry of the double bonds. It is particularly useful for separating regioisomers like POO and OPO.[10]
-
-
Mobile Phase: A gradient of a non-polar solvent (e.g., dichloromethane) in a polar solvent (e.g., acetonitrile) is commonly used for reversed-phase separations.[11]
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes like TAGs.[12][13]
-
Mass Spectrometry (MS): Provides structural information and allows for the identification of individual TAG species.[14]
-
Ultraviolet (UV) Detector: Can be used at low wavelengths (e.g., 205 nm) for detecting the ester carbonyl group.[13]
-
Example Protocol for HPLC-ELSD Analysis of Triglycerides:
-
Sample Preparation: Dissolve the extracted lipid sample in a suitable solvent, such as dichloromethane, to a concentration of approximately 0.5 mg/mL.[12]
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Quantification: The normalized peak area percentages can be used to determine the relative amounts of different TAGs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is primarily used to determine the fatty acid composition of triacylglycerols after they have been converted to their fatty acid methyl esters (FAMEs).
-
Principle: FAMEs are volatile and can be separated by gas chromatography based on their boiling points and polarity. The mass spectrometer then fragments the FAMEs, producing a characteristic mass spectrum for identification.
-
Sample Preparation (Transesterification): The triacylglycerols are converted to FAMEs by reaction with methanol in the presence of an acid or base catalyst.
-
Chromatographic Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., a wax column) or a non-polar stationary phase (e.g., 5% diphenyl/95% dimethylpolysiloxane).
-
Carrier Gas: Helium is commonly used.
-
Temperature Program: A temperature gradient is used to elute the FAMEs.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Identification: FAMEs are identified by comparing their mass spectra and retention times to those of known standards and library databases (e.g., NIST).
-
Example Protocol for GC-MS Analysis of FAMEs:
-
Transesterification: Heat the lipid sample with a solution of methanolic HCl or sodium methoxide.
-
Extraction: Extract the resulting FAMEs with a non-polar solvent like hexane.
-
GC-MS Conditions:
-
Injector Temperature: e.g., 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
MS Scan Range: e.g., m/z 40-500.
-
-
Quantification: The relative percentage of each fatty acid is determined from the integrated peak areas.
Conclusion
This compound is a fundamentally important triacylglycerol with isomeric forms that dictate its physical and biological properties. Understanding the structure, reactivity, and analytical methodologies for its characterization is crucial for researchers in the fields of food science, nutrition, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the accurate analysis and further investigation of this significant lipid molecule. The ongoing research into the biological roles of specific TAG isomers, such as OPO, highlights the potential for targeted lipid-based interventions in human health and nutrition.
References
- 1. This compound | triacylglycerol | CAS# 2190-30-9 | InvivoChem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and quantification of palmolein and palm kernel oil added as adulterant in coconut oil based on triacylglycerol profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Natural sources of Palmitodiolein in vegetable oils
An In-depth Technical Guide on the Natural Sources of Palmitodiolein in Vegetable Oils
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with one palmitic acid and two oleic acid molecules. As a significant component of many natural fats and oils, its specific isomeric structure and concentration are of considerable interest in food science, nutrition, and pharmacology. The two primary regioisomers are 1-palmitoyl-2,3-dioleoyl-glycerol (POO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), each with distinct physical properties and potential physiological effects. This guide provides a comprehensive overview of the natural sources of this compound in vegetable oils, detailed analytical methodologies for its quantification, and an exploration of its relevance in metabolic and signaling pathways.
Data Presentation: this compound Content in Vegetable Oils
The concentration of this compound isomers varies significantly across different vegetable oils, influenced by factors such as plant variety, climate, and processing methods. The following tables summarize the quantitative data for POO and OPO in several common vegetable oils, compiled from various analytical studies.
Table 1: Concentration of 1-palmitoyl-2,3-dioleoyl-glycerol (POO) in Selected Vegetable Oils
| Vegetable Oil | POO Concentration (% of total TAGs) | Reference(s) |
| Olive Oil | 26.45 - 28.36% | [1] |
| Palm Stearin | 15.81% | [2] |
| Palm Oil | 21.0 - 25.0% | [3] |
| Cocoa Butter | Present, but concentration varies | [4] |
Table 2: Concentration of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) in Selected Vegetable Oils
| Vegetable Oil | OPO Concentration (% of total TAGs) | Reference(s) |
| Olive Oil | 12.0 - 20.0% (as part of OOL group) | [5] |
| Palm Oil | 30.0 - 34.0% (as dipalmitoyloleylglycerol) | [3] |
| Soybean Oil | ~10% (as part of POL group) |
Note: The quantification of specific TAG isomers can be challenging, and values are often grouped with other TAGs of the same partition number in chromatographic analyses. The data presented represents the most specific information available.
Experimental Protocols
The accurate quantification of this compound in vegetable oils relies on sophisticated analytical techniques capable of separating complex mixtures of triacylglycerols. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
Protocol 1: Analysis of Triacylglycerols by HPLC with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the separation and quantification of non-volatile compounds like triacylglycerols.[6][7][8]
1. Sample Preparation: a. Weigh approximately 10 mg of the vegetable oil into a 20 mL glass vial.[6] b. Dissolve the sample in 20 mL of a 90:10 (v/v) acetonitrile/chloroform mixture to achieve a final concentration of 0.50 mg/mL.[6] c. Mix thoroughly until the oil is fully dissolved. d. Transfer the diluted sample into a 2 mL HPLC vial for analysis.
2. HPLC-ELSD System and Conditions:
-
HPLC System: An Alliance HPLC System or equivalent.[6]
-
Column: Kromasil 100 C18, 5 µm, 250 x 4.6 mm, or equivalent reversed-phase column.[9]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane[8]
-
-
Gradient Elution: A gradient program is used to separate the various TAGs. A typical gradient might be: 30-50% B over 40 minutes, then ramp to 90% B over 2 minutes and hold for 3 minutes.[7]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 20 µL.[7]
-
Detector: Evaporative Light Scattering Detector (ELSD).[6][8]
3. Data Analysis: a. Identify TAG peaks based on their retention times relative to known standards. b. Quantify the peaks based on the internal normalization method (peak area percentage).[9]
Protocol 2: Analysis of Triacylglycerols by High-Temperature Gas Chromatography with Flame Ionization Detection (HTGC-FID)
This method is a robust technique for the detailed analysis of triacylglycerol profiles in oils and fats.[10][11]
1. Sample Preparation: a. Prepare a stock solution of the oil sample at a concentration of 5 mg/mL in isooctane. b. If analyzing for fatty acid composition (a related but different analysis), derivatization to fatty acid methyl esters (FAMEs) is required. For intact TAG analysis, derivatization is not needed.
2. HTGC-FID System and Conditions:
-
GC System: Agilent 7890B GC or equivalent, equipped with a flame ionization detector (FID).
-
Column: RTX-65TG capillary column (30 m × 0.25 mm i.d., 0.1 μm film thickness) or equivalent high-temperature stable column.[10]
-
Injection: Split injection (e.g., 25:1 ratio) with an injection volume of 1 µL.
-
Injector Temperature: 360 °C.[10]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min for Hydrogen).[10]
-
Oven Temperature Program:
-
Initial temperature: 250 °C.
-
Ramp to 360 °C at a rate of 4 °C/min.
-
Hold at 360 °C for 25 minutes.[10]
-
-
Detector: Flame Ionization Detector (FID).
-
Temperature: 365 °C.
-
Hydrogen flow: 40 mL/min.
-
Air flow: 370 mL/min.
-
Makeup Gas (Nitrogen) flow: 30 mL/min.
-
3. Data Analysis: a. Identify TAG peaks by comparing retention times with a standard mixture of triacylglycerols. b. Use correction factors for accurate quantification, as the FID response can vary slightly between different TAGs.[12]
Signaling Pathways and Biological Relevance
While direct signaling roles for intact this compound are not extensively documented, its metabolic products and constituent fatty acids are key players in cellular signaling. This is of particular relevance to drug development, where targeting lipid metabolism and signaling is a growing field.
Metabolic Generation of Signaling Molecules
Triacylglycerols like this compound are metabolized by lipases to release fatty acids and diacylglycerol (DAG).[13] DAG is a critical second messenger in numerous signaling pathways.[14][15]
Caption: Metabolic breakdown of triacylglycerols yields signaling molecules.
The hydrolysis of TAGs by lipases such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) produces DAG.[13] This DAG can then activate Protein Kinase C (PKC), a key enzyme that phosphorylates numerous downstream targets, influencing processes like cell growth, differentiation, and apoptosis.[14][16]
Signaling Roles of Constituent Fatty Acids
The fatty acids released from this compound, palmitic acid and oleic acid, also have well-established roles in cellular signaling. Palmitic acid, a saturated fatty acid, has been shown to be involved in inflammatory signaling pathways.
For instance, palmitic acid can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system. This activation can trigger a downstream cascade involving NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), leading to the production of pro-inflammatory cytokines. This pathway is a critical area of research in metabolic diseases and inflammation.
Caption: Palmitic acid-induced inflammatory signaling via TLR4 and NF-κB.
Conclusion
This compound is a prevalent triacylglycerol in many vegetable oils, with particularly high concentrations found in palm and olive oils. Its accurate quantification is crucial for quality control, nutritional assessment, and research into its physiological effects. While the direct signaling roles of the intact this compound molecule are still an emerging area of research, its metabolic byproducts, DAG and free fatty acids, are integral components of complex cellular signaling networks. For professionals in drug development, understanding the sources, analysis, and biological implications of such lipids provides a valuable foundation for exploring new therapeutic targets related to metabolic and inflammatory diseases.
References
- 1. curresweb.com [curresweb.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of triacylglycerol composition in vegetable oils using high-performance liquid chromatography: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors [jstage.jst.go.jp]
- 12. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Palmitodiolein (CAS Number 2190-30-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitodiolein, with the CAS number 2190-30-9, is chemically identified as 1,2-Dioleoyl-3-palmitoylglycerol. It is a triacylglycerol (TAG) naturally present in various vegetable oils. As a member of the triglyceride family, it serves as a lipid energy source. While research on this specific isomer is limited, significant insights can be drawn from studies on its closely related isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), a well-researched component of human milk fat substitutes. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, and draws parallels with its isomer OPO to discuss potential biological roles, synthesis, and analytical methodologies. This document aims to be a foundational resource for researchers and professionals in drug development and lipid science, highlighting areas where further investigation is warranted.
Physicochemical Properties
This compound is a liquid at room temperature, characterized by its high molecular weight and lipophilicity.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2190-30-9 | [1] |
| Molecular Formula | C₅₅H₁₀₂O₆ | [3] |
| Molecular Weight | 859.39 g/mol | [3] |
| Appearance | Liquid | [4] |
| Synonyms | Triglyceride POO, Glycerol dioleate palmitate, 1,2-Dioleoyl-3-palmitoylglycerol | [4] |
| Solubility | Soluble in DMSO | [4] |
Biological and Pharmacological Information
Direct research on the specific biological and pharmacological effects of 1,2-Dioleoyl-3-palmitoylglycerol is scarce. However, extensive research on its isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), provides valuable insights into its potential physiological roles.
OPO is a significant component of human milk fat and is used in infant formulas to mimic its benefits.[5][6] Studies on OPO have demonstrated its positive effects on intestinal health, including improving the absorption of fatty acids and calcium, and fostering a healthy gut microbiome.[7][8] A derivative of OPO, 2-palmitoyl glycerol (2-PG), has been suggested to play a role in infant brain development by promoting the synthesis of gamma-aminobutyric acid (GABA) in astrocytes.[9]
Given the structural similarity, it is plausible that 1,2-Dioleoyl-3-palmitoylglycerol may also be metabolized to bioactive monoacylglycerols and fatty acids that could influence cellular signaling pathways. However, the different positioning of the palmitic acid on the glycerol backbone may lead to distinct metabolic fates and biological activities.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, its metabolic products, such as oleic acid, palmitic acid, and monoacylglycerols, are known to be involved in various cellular signaling cascades. These include pathways related to inflammation, metabolism, and cellular proliferation. The general pathway for triacylglycerol metabolism is depicted below.
Synthesis and Manufacturing
A common strategy for OPO synthesis involves a three-step process:
-
Synthesis of vinyl oleate through transvinylation.
-
Reaction of vinyl oleate with glycerol using a lipase (e.g., Novozym 435) to produce 1,3-diolein.
-
Chemical synthesis of OPO by reacting the purified 1,3-diolein with palmitic acid.[10]
Adapting this for 1,2-Dioleoyl-3-palmitoylglycerol would require a different starting mono- or diglyceride or a lipase with different regioselectivity.
Experimental Protocols
Analytical Methods
The analysis of this compound and its isomers is typically performed using chromatographic techniques coupled with mass spectrometry.
4.1.1. High-Performance Liquid Chromatography (HPLC)
A method using silver-ion HPLC has been established for the accurate analysis of OPO, which can also separate it from the 1,2-dioleoyl-3-palmitoylglycerol isomer.[11][12]
-
Column: ChromSpher 5 Lipid column (25 cm × 4.6 mm, 5 μm).
-
Mobile Phase: Dichloromethane and acetone.
-
Detector: Evaporative Light Scattering Detector (ELSD).
4.1.2. In Vitro and In Vivo Formulation
For experimental studies, this compound can be formulated for both in vitro and in vivo applications. Due to its poor water solubility, it requires a suitable vehicle.
-
In Vitro Stock Solution: A stock solution can be prepared in DMSO.[4]
-
In Vivo Formulation: For oral or intraperitoneal administration, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] A clear solution can be achieved at concentrations of at least 1.25 mg/mL.[2]
Safety and Toxicology
There is a significant lack of specific safety and toxicology data for 1,2-Dioleoyl-3-palmitoylglycerol. One study on rac-1(3)-palmitoyl glycerol in mice indicated potential for thyroid function depression at toxic doses.[13] However, this is a different, though related, compound. Given the widespread presence of this compound in vegetable oils, it is generally considered safe for consumption as part of a normal diet. For pharmaceutical applications, dedicated toxicological studies would be essential.
Pharmacokinetics and Metabolism
The pharmacokinetics of specific triacylglycerols are complex and depend on the fatty acid composition and their position on the glycerol backbone. Generally, dietary triacylglycerols are hydrolyzed by lipases in the gastrointestinal tract into fatty acids and monoglycerides, which are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport in the lymph and blood. The pharmacokinetics of glycerol, the backbone of triacylglycerols, have been studied, but this does not provide a complete picture for the intact lipid.[14]
Conclusion and Future Directions
This compound (CAS 2190-30-9) is a naturally occurring triacylglycerol with limited specific research data available. Much of our current understanding is extrapolated from its better-studied isomer, OPO. To fully realize the potential of 1,2-Dioleoyl-3-palmitoylglycerol in research and drug development, further studies are crucial. Key areas for future investigation include:
-
Elucidation of specific biological activities and signaling pathways.
-
Development of targeted synthesis methods.
-
Comprehensive safety and toxicology profiling.
-
Detailed pharmacokinetic and metabolic studies.
This technical guide provides a summary of the current knowledge and a framework for future research into this specific triacylglycerol. The provided data and diagrams are intended to support researchers in designing new studies to unravel the unique properties and potential applications of this compound.
References
- 1. 1,2-Dioleoyl-3-palmitoylglycerol | C55H102O6 | CID 25240174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | triacylglycerol | CAS# 2190-30-9 | InvivoChem [invivochem.com]
- 3. labshake.com [labshake.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of palmitoyl glycerol to mice: depression of thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycerol. Biochemistry, pharmacokinetics and clinical and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Palmitodiolein in Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Palmitodiolein, a triacylglycerol composed of one palmitic acid and two oleic acid moieties, plays a significant role in lipid metabolism, primarily influenced by the positional arrangement of its fatty acids on the glycerol backbone. The isomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) is of particular interest due to its structural similarity to a key triglyceride in human milk fat. This guide provides an in-depth analysis of the synthesis, metabolic fate, and enzymatic regulation of this compound, with a focus on the OPO isomer. It details relevant experimental protocols for its analysis and the assessment of key enzymes involved in its metabolism, namely diacylglycerol acyltransferase (DGAT) and hormone-sensitive lipase (HSL). Furthermore, this document explores the indirect signaling roles of this compound through its metabolic precursors and constituents, and presents available quantitative data on its metabolic effects, largely derived from studies on infant nutrition.
Introduction to this compound
This compound is a mixed-acid triglyceride (TAG) with the chemical formula C₅₅H₁₀₂O₆. The specific biological functions and metabolic pathway of this compound are largely dictated by the stereospecific numbering (sn) position of the palmitic and oleic acids on the glycerol backbone. The two primary isomers are:
-
1,3-dioleoyl-2-palmitoylglycerol (OPO): Palmitic acid is at the sn-2 position, and oleic acids are at the sn-1 and sn-3 positions. This is the most studied isomer due to its prevalence in human milk fat.[1][2]
-
1-palmitoyl-2,3-dioleoylglycerol (POO): Palmitic acid is at the sn-1 position, and oleic acids are at the sn-2 and sn-3 positions.
This guide will primarily focus on the OPO isomer due to the wealth of available research and its physiological significance.
Synthesis and Degradation of this compound
The synthesis and breakdown of this compound are governed by specific enzymes that regulate triacylglycerol metabolism.
Biosynthesis via Diacylglycerol Acyltransferase (DGAT)
The final and committed step in the synthesis of all triacylglycerols, including this compound, is catalyzed by diacylglycerol acyltransferase (DGAT).[3] This enzyme esterifies a fatty acyl-CoA to a diacylglycerol (DAG) molecule. In mammals, two main isoforms exist, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct properties.[3][4]
The synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) would require a 2-palmitoyl-glycerol precursor, which is then acylated with oleoyl-CoA at the sn-1 and sn-3 positions. Conversely, the synthesis of 1-palmitoyl-2,3-dioleoyl-glycerol (POO) would involve a 1-palmitoyl-2-oleoyl-glycerol precursor.
The substrate specificities of DGAT1 and DGAT2 are crucial in determining the final fatty acid composition of the synthesized TAG.
-
DGAT1 generally shows a preference for unsaturated acyl-CoAs like oleoyl-CoA over saturated ones such as palmitoyl-CoA.[4]
-
DGAT2 also displays a preference for unsaturated acyl-CoAs and is considered the predominant DGAT enzyme for TG storage.[3]
The relative activities and substrate preferences of these enzymes in different tissues will influence the isomeric form of this compound that is produced.
Experimental Protocol: In Vitro DGAT Activity Assay (Radiometric) [3][5]
This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into a diacylglycerol substrate.
Materials:
-
Microsomal protein fraction (source of DGAT)
-
1,2-Dioleoyl-sn-glycerol (or other relevant diacylglycerol)
-
[¹⁴C]Oleoyl-CoA or [¹⁴C]Palmitoyl-CoA
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), with protease inhibitors
-
MgCl₂ (25 mM for DGAT1-specific assay, 1 mM for DGAT2)[3]
-
Bovine Serum Albumin (BSA)
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
TLC plate (e.g., silica gel 60)
-
TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture containing 5-10 µg of microsomal protein, 100 µM 1,2-dioleoyl-sn-glycerol, and the appropriate MgCl₂ concentration in the assay buffer.
-
Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding the chloroform:methanol solution, followed by 800 µl of H₂O.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in the hexane:diethyl ether:acetic acid solvent system.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
Lipolysis by Hormone-Sensitive Lipase (HSL)
Hormone-sensitive lipase (HSL) is a key intracellular lipase that hydrolyzes stored triacylglycerols to release free fatty acids and glycerol.[6] HSL has a broad substrate specificity and can hydrolyze tri-, di-, and monoacylglycerols.[7][8] While adipose triglyceride lipase (ATGL) is the primary enzyme for the initial hydrolysis of TAGs, HSL shows a higher affinity for diacylglycerols.[6]
The specific cleavage of this compound by HSL and other lipases is critical to its metabolic fate. Pancreatic lipase, for instance, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.[9] This is particularly important for the OPO isomer, as it leads to the release of two free oleic acid molecules and one 2-palmitoyl-glycerol molecule.
Experimental Protocol: HSL Activity Assay
This protocol is a general method for measuring HSL activity using a radiolabeled substrate.
Materials:
-
Cell or tissue lysate containing HSL
-
Radiolabeled triolein ([³H]triolein) or a similar triglyceride substrate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
BSA (fatty acid-free)
-
Stop solution (e.g., methanol:chloroform:heptane)
-
Scintillation counter and fluid
Procedure:
-
Prepare the substrate by emulsifying the radiolabeled triolein in the assay buffer with BSA.
-
Add the cell or tissue lysate to the substrate mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the phases.
-
An aliquot of the upper aqueous phase (containing the released radiolabeled fatty acids) is transferred to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity.
Metabolic Fate and Physiological Significance of OPO
The unique structure of 1,3-dioleoyl-2-palmitoylglycerol (OPO) significantly influences its digestion and absorption, a key reason for its inclusion in infant formulas to mimic human milk fat.[1][10]
During digestion, pancreatic lipase hydrolyzes the oleic acids at the sn-1 and sn-3 positions, resulting in the formation of 2-palmitoyl-glycerol (a 2-monoacylglycerol).[9] This 2-palmitoyl-glycerol is readily absorbed by the intestinal mucosa. In contrast, when palmitic acid is at the sn-1 or sn-3 position (as in many vegetable oils), it is released as a free fatty acid. Free palmitic acid can form insoluble calcium soaps in the gut, which are then excreted.[11] This process reduces the absorption of both fat and calcium.
The absorption of 2-palmitoyl-glycerol from OPO leads to several physiological benefits, particularly in infants:
-
Improved Fat and Calcium Absorption: By avoiding the formation of calcium soaps, OPO enhances the bioavailability of both palmitic acid and calcium.[12][13]
-
Softer Stools: The reduction in fecal soap formation leads to softer stools, which can alleviate constipation in formula-fed infants.[11][12]
-
Gut Microbiota Modulation: Some studies suggest that OPO supplementation can positively influence the gut microbiome, leading to an increase in beneficial bacteria like Bifidobacteria and Lactobacilli.[11]
Quantitative Data on OPO Supplementation in Infants
| Parameter | Standard Formula | OPO-Supplemented Formula | Breastfed (Reference) | Citation |
| Fecal Saponified Fatty Acids (Week 6) | Higher Concentration | Significantly Lower | Lowest Concentration | [12] |
| Fecal Saponified Fatty Acids (Week 12) | Higher Concentration | Significantly Lower | Lowest Concentration | [12] |
| Crying Duration | Longer Duration | Reduced Duration | N/A | [11] |
| Stool Consistency | Harder | Softer | Softest | [11] |
Role in Cellular Signaling
While there is limited evidence for this compound acting directly as a signaling molecule, its metabolic precursors and hydrolysis products are well-established signaling entities.
Diacylglycerol (DAG) Signaling
Diacylglycerol, the immediate precursor for this compound synthesis, is a critical second messenger that activates several signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.[14] The activation of PKC by DAG is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The specific fatty acid composition of DAG can influence the magnitude and duration of PKC activation.
Palmitic Acid-Mediated Signaling
Palmitic acid, a component of this compound, is not just a substrate for energy storage but also a signaling molecule that can modulate various cellular processes.[15] Elevated levels of palmitic acid have been shown to induce endoplasmic reticulum (ER) stress and activate inflammatory pathways, often through Toll-like receptors (TLR2 and TLR4).[16] It can also be a substrate for protein palmitoylation, a post-translational modification that affects protein trafficking, stability, and function.[17]
Analytical Methodologies
The accurate quantification of this compound, particularly specific isomers like OPO, is essential for research and quality control, especially in the context of infant formula.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a common method for the analysis of triglycerides.
Experimental Protocol: Quantification of OPO in Infant Formula by HPLC-ELSD [18][19][20]
Materials:
-
Infant formula sample
-
Solvents: Acetonitrile, water (HPLC grade)
-
HPLC system with an ELSD detector
-
Carbohydrate column (or a suitable reverse-phase column)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the infant formula powder in a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: A column suitable for lipid analysis (e.g., a C18 reverse-phase column or a specialized carbohydrate column).
-
Mobile Phase: An isocratic or gradient elution with a mixture of solvents like acetonitrile and water. The exact composition will depend on the column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Injection Volume: 10-20 µL.
-
-
ELSD Detector Settings:
-
Drift Tube Temperature: ~85°C.
-
Nebulizer Gas (Nitrogen) Flow Rate: ~2.0 L/min.
-
-
Quantification:
-
Prepare a calibration curve using standards of pure 1,3-dioleoyl-2-palmitoylglycerol.
-
Integrate the peak area corresponding to OPO in the sample chromatogram and calculate the concentration based on the calibration curve.
-
Conclusion and Future Directions
This compound, particularly the OPO isomer, is a significant triacylglycerol with well-documented roles in lipid absorption and metabolism, primarily established in the context of infant nutrition. The enzymatic machinery for its synthesis and degradation is part of the general triacylglycerol metabolic pathway, with DGAT and HSL as key players. While direct signaling roles for this compound remain to be elucidated, its precursors and breakdown products are potent signaling molecules.
Future research should focus on:
-
The specific substrate preferences of DGAT and HSL isoforms for different this compound isomers.
-
The potential for this compound itself to act as a signaling molecule.
-
The metabolic effects of OPO and other this compound isomers in adults, particularly in the context of metabolic diseases.
-
The physiological concentrations of different this compound isomers in various human tissues and their potential as biomarkers.
A deeper understanding of the multifaceted roles of this compound will be crucial for developing novel nutritional interventions and therapeutic strategies for a range of metabolic disorders.
References
- 1. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 7. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SN2-Palmitate Reduces Fatty Acid Excretion in Chinese Formula-fed Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advancedlipids.com [advancedlipids.com]
- 11. What is SN-2 Palmitate [hcp.biostime.com]
- 12. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net [mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net]
- 14. researchgate.net [researchgate.net]
- 15. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitoylation of ligands, receptors, and intracellular signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. saffi.eu [saffi.eu]
- 19. researchgate.net [researchgate.net]
- 20. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
Palmitodiolein (1,2-Dioleoyl-3-palmitoylglycerol) as a Component of Dietary Fats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitodiolein, specifically the 1,2-dioleoyl-3-palmitoylglycerol (OOP) isomer, is a triacylglycerol (TAG) found in various dietary fats. As a complex lipid, its metabolic fate and biological activity are of significant interest in the fields of nutrition, cellular biology, and drug development. The specific positioning of oleic and palmitic acids on the glycerol backbone dictates its interaction with metabolic enzymes and cellular signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its presence in dietary sources, detailed analytical methodologies for its characterization, and its known and potential roles in cellular signaling, particularly in inflammatory and metabolic pathways.
Introduction to this compound
This compound is a mixed-acid triglyceride with the molecular formula C55H102O6. It consists of a glycerol backbone esterified with two molecules of oleic acid (a monounsaturated omega-9 fatty acid) and one molecule of palmitic acid (a saturated fatty acid). The specific isomer of interest for this guide is 1,2-dioleoyl-3-palmitoylglycerol (OOP), where palmitic acid is located at the sn-3 position. This structural arrangement is distinct from its isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is found in high concentrations in human milk fat and is a common additive in infant formulas. The positional isomerism of these fatty acids significantly influences their digestion, absorption, and subsequent metabolic effects.
Data Presentation: this compound in Dietary Fats
Quantitative data on the specific 1,2-dioleoyl-3-palmitoylglycerol (OOP) isomer in dietary fats is less abundant compared to its OPO counterpart. However, based on the general distribution of fatty acids in triacylglycerols of common fats and oils, its presence can be inferred. Saturated-unsaturated-unsaturated (SUU) type triacylglycerols, which include OOP, are major components of many vegetable oils and animal fats such as palm oil, olive oil, and Iberian ham fat[1].
Table 1: Fatty Acid Composition of Common Dietary Fats Containing Palmitic and Oleic Acids
| Dietary Fat Source | Palmitic Acid (C16:0) Content (%) | Oleic Acid (C18:1) Content (%) | Predominant Triacylglycerol Species (if known) |
| Palm Oil | 39.2 - 45.8 | 36.6 - 42.8 | POO, POP, PLP |
| Olive Oil | 7.5 - 20.0 | 55.0 - 83.0 | OOO, POO, OLO |
| Lard | 20.0 - 28.0 | 35.0 - 48.0 | OPO, POO, OLO |
| Cocoa Butter | 24.0 - 30.0 | 32.0 - 37.0 | POS, SOS, POP |
| Soybean Oil | 8.0 - 13.0 | 17.0 - 30.0 | LLL, LLO, LOO |
Note: POO in this context often refers to a mixture of OPO and OOP isomers. The precise ratio can vary depending on the source and processing of the fat.
Experimental Protocols
Accurate quantification and characterization of this compound isomers require sophisticated chromatographic techniques. The following are detailed methodologies for the separation and analysis of triacylglycerol isomers.
Lipid Extraction from Food Matrices
A robust lipid extraction is the foundational step for accurate analysis.
Protocol 3.1.1: Bligh and Dyer Method for Lipid Extraction
-
Homogenization: Homogenize 1 part of the sample with 3.75 parts of a chloroform:methanol (1:2, v/v) mixture in a suitable blender or homogenizer.
-
Phase Separation: Add 1.25 parts of chloroform and vortex thoroughly. Then, add 1.25 parts of distilled water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to achieve clear phase separation.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Storage: The extracted lipids should be stored under nitrogen at -20°C until analysis.
Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)
Protocol 3.2.1: Non-Aqueous Reversed-Phase (NARP)-HPLC for Regioisomer Separation
This method separates triacylglycerols based on their equivalent carbon number (ECN).
-
HPLC System: A standard HPLC system equipped with a column thermostat and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)[2][3].
-
Column: A polymeric octadecylsilane (ODS) column (e.g., 250 x 4.6 mm, 5 µm particle size) is effective for isomer separation[2].
-
Mobile Phase: Isocratic elution with an optimized mixture of acetonitrile and isopropanol (e.g., 70:30, v/v)[2]. The exact ratio may require fine-tuning.
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: Maintained at a controlled temperature, for instance, 18°C, as temperature is a critical parameter for resolution[2].
-
Detector (ELSD): Nebulizer and evaporator temperatures set to 40°C, with a nitrogen gas flow rate of 1.6 SLM[3][4].
-
Sample Preparation: Dissolve the lipid extract in the mobile phase to a concentration of 1-5 mg/mL and filter through a 0.2 µm PTFE syringe filter before injection[2].
Protocol 3.2.2: Silver-Ion HPLC for Separation Based on Unsaturation
Silver-ion chromatography separates lipids based on the number and configuration of double bonds[5].
-
Column: A silica-based column impregnated with silver ions (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm)[6].
-
Mobile Phase: A non-polar mobile phase, such as a gradient of dichloromethane in hexane, is typically used[7].
-
Flow Rate: 0.6 mL/min[6].
-
Column Temperature: 30°C[6].
-
Detector: ELSD with a drift tube temperature of 30°C and air pressure of 0.35 MPa[6].
-
Sample Preparation: Dissolve the sample in hexane.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of individual lipid species.
Protocol 3.3.1: Targeted Quantification of this compound
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap)[8].
-
Column: A C30 reversed-phase column (e.g., 2.1 x 150mm, 2.6µm) operated at 45°C[8].
-
Mobile Phase A: 60:40 Acetonitrile/Water with 10mM ammonium formate and 0.1% formic acid[8].
-
Mobile Phase B: 90:10 Isopropanol/Acetonitrile with 10mM ammonium formate and 0.1% formic acid[8].
-
Gradient Elution: A suitable gradient from mobile phase A to B is developed to resolve the target analyte from the matrix.
-
Mass Spectrometer: Operated in a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for quantification.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for triglycerides.
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated or 13C-labeled triglyceride).
Biological Activity and Signaling Pathways
While direct studies on the signaling effects of the OOP isomer of this compound are limited, insights can be drawn from the known biological activities of its constituent fatty acids and its isomer, OPO. Dietary triglycerides and their digestion products, free fatty acids and monoglycerides, can act as signaling molecules[9][10].
Interaction with Nuclear Receptors
Fatty acids are known ligands for several nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Palmitic acid and oleic acid can modulate the activity of PPARs. Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and lipid storage[11][12]. The liberation of palmitic and oleic acids from this compound during digestion could lead to the activation of these receptors in the intestine and other tissues.
-
Liver X Receptors (LXRs): LXRs are critical for cholesterol homeostasis and are also influenced by fatty acids. Polyunsaturated fatty acids have been shown to antagonize LXR activity, thereby affecting fatty acid synthesis[13]. The fatty acid products of this compound may also interact with these pathways.
Inflammatory Signaling
Palmitic acid, a component of this compound, is known to be a pro-inflammatory signaling molecule.
-
Toll-like Receptor 4 (TLR4) Activation: Palmitic acid can directly activate the TLR4 signaling pathway, a key component of the innate immune system. This activation can lead to the production of pro-inflammatory cytokines through the NF-κB pathway[14].
-
NLRP3 Inflammasome: Palmitic acid can also activate the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18[14].
The OPO isomer has been shown to have a protective effect against DSS-induced colitis by suppressing the TLR4-MyD88-NF-κB signaling pathway[15]. It is plausible that the OOP isomer may have different, or even opposing, effects on these inflammatory pathways due to the different positioning of palmitic acid.
In Vitro Models for Functional Analysis
To investigate the specific effects of this compound, various in vitro models can be employed.
In Vitro Digestion Models
These models simulate the digestion process in the stomach and small intestine to study the lipolysis of triglycerides.
Protocol 5.1.1: Simulated Gastrointestinal Digestion
-
Gastric Phase: Incubate the lipid sample with pepsin in simulated gastric fluid (SGF) at pH 2.0-3.0 and 37°C with gentle agitation.
-
Intestinal Phase: Adjust the pH to 7.0 and add simulated intestinal fluid (SIF) containing bile salts, phospholipids, and pancreatic lipase.
-
Lipolysis Monitoring: Monitor the release of free fatty acids over time using a pH-stat autotitration unit or by sampling and analyzing the fatty acid composition by GC or HPLC.
-
Micellar Fraction Analysis: The aqueous phase, containing the micellar solubilized lipids, can be separated by centrifugation and analyzed to determine the bioaccessibility of the lipolysis products.
Cell-Based Assays
Cell culture models are essential for elucidating the direct cellular effects of this compound and its digestion products.
-
Intestinal Cell Models (e.g., Caco-2 cells): To study absorption, transport, and effects on intestinal barrier integrity.
-
Macrophage Cell Lines (e.g., RAW 264.7, THP-1): To investigate inflammatory responses, such as cytokine production and inflammasome activation, in response to treatment with this compound or its constituent fatty acids.
-
Hepatocyte Cell Lines (e.g., HepG2): To assess the effects on hepatic lipid metabolism, including triglyceride accumulation and gene expression related to lipogenesis and fatty acid oxidation.
Conclusion and Future Directions
This compound (1,2-dioleoyl-3-palmitoylglycerol) is a structurally specific triacylglycerol present in the human diet. While its OPO isomer has been extensively studied, particularly in the context of infant nutrition, the biological roles of the OOP isomer are less well understood. The methodologies outlined in this guide provide a framework for the detailed analysis of this and other triglyceride isomers. Future research should focus on quantifying the OOP content in a wider range of dietary fats and elucidating its specific effects on cellular signaling pathways. Understanding the structure-function relationship of dietary triglycerides like this compound is crucial for developing targeted nutritional strategies and novel therapeutics for metabolic and inflammatory diseases.
References
- 1. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary triglycerides as signaling molecules that influence reward and motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 14. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of 1,3-dioleoyl-2-palmitoylglycerol against DSS-induced colitis via modulating gut microbiota and maintaining intestinal epithelial barrier integrity - Food & Function (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Palmitodiolein (1,2-Dioleoyl-3-palmitoylglycerol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitodiolein (POO), a triacylglycerol with the chemical structure 1,2-dioleoyl-3-palmitoylglycerol, is a naturally occurring asymmetric lipid found in various vegetable oils. While its isomeric counterpart, 1,3-dioleoyl-2-palmitoylglycerol (OPO), has been extensively studied for its nutritional benefits, particularly in infant formula, this compound remains a less-explored molecule. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, covering its discovery and history, physicochemical properties, synthesis, analytical methodologies, and known biological activities. Particular emphasis is placed on differentiating it from its well-studied isomer, OPO, and outlining detailed experimental protocols for its study. This document aims to serve as a foundational resource for researchers and professionals in the fields of lipidomics, nutrition, and drug development who are interested in exploring the unique properties and potential applications of this compound.
Introduction: The Significance of Asymmetric Triglycerides
Triglycerides (TGs), the primary components of fats and oils, are esters derived from glycerol and three fatty acids. The specific positioning of these fatty acids on the glycerol backbone dictates the triglyceride's stereochemistry, leading to the classification of TGs as either symmetric or asymmetric. Asymmetric TGs, which possess different fatty acids at the sn-1 and sn-3 positions, exhibit unique physicochemical and metabolic properties compared to their symmetric counterparts.[1] This structural nuance is critical in nutrition science, food technology, and the development of therapeutic agents targeting lipid metabolism.[1]
This compound (POO), or 1,2-dioleoyl-3-palmitoylglycerol, is an asymmetric triglyceride where oleic acid occupies the sn-1 and sn-2 positions, and palmitic acid is at the sn-3 position. Its isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), has palmitic acid at the sn-2 position, flanked by two oleic acid molecules. This seemingly subtle difference in structure has profound implications for their enzymatic digestion and subsequent metabolic fate.
Discovery and History of this compound Research
Much of the research focus has historically been on its isomer, OPO, due to its structural similarity to a major triglyceride in human breast milk.[4][5] This has led to extensive investigation into the synthesis and nutritional benefits of OPO, particularly for its role in improving fat and calcium absorption in infants.[6] Consequently, research specifically dedicated to the biological functions of this compound is less abundant, presenting a significant area for future investigation.
Physicochemical Properties of this compound
The distinct arrangement of fatty acids in this compound influences its physical and chemical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₁₀₂O₆ | [3] |
| Molecular Weight | 859.4 g/mol | [3] |
| CAS Number | 2190-30-9 | [3] |
| Appearance | Not explicitly stated, but triglycerides of similar composition are typically oils or semi-solids at room temperature. | |
| Synonyms | Triglyceride POO, 1,2-Dioleoyl-3-palmitoylglycerol, Palmitoyl-dioleylglycerol | [3] |
Synthesis and Manufacturing
The synthesis of specific triglyceride isomers like this compound requires precise control over the esterification process to ensure the correct placement of fatty acids on the glycerol backbone. While numerous methods have been developed for the synthesis of its isomer, OPO, these can be adapted for the production of POO.[1][7] Enzymatic synthesis is often preferred due to its high regioselectivity.
Chemoenzymatic Synthesis Approach
A potential chemoenzymatic route for the synthesis of this compound can be extrapolated from methods used for OPO synthesis.[8] This would typically involve a multi-step process:
-
Synthesis of 1,2-diolein: This can be achieved through the enzymatic reaction of glycerol with an oleic acid donor.
-
Esterification with Palmitic Acid: The purified 1,2-diolein is then chemically or enzymatically esterified with palmitic acid at the sn-3 position.
A generalized workflow for such a synthesis is depicted below:
Figure 1: Generalized chemoenzymatic synthesis workflow for this compound.
Experimental Protocols
Analytical Separation and Quantification of this compound
The accurate analysis of this compound requires techniques that can effectively separate it from its isomers, primarily OPO. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Ag+-HPLC is a powerful technique for separating triglyceride isomers based on the number and position of double bonds in their fatty acid chains.
-
Principle: The separation is based on the reversible interaction between the π-electrons of the double bonds in the oleic acid moieties and silver ions immobilized on the stationary phase.
-
Stationary Phase: A silica-based column impregnated with silver ions.
-
Mobile Phase: A non-polar solvent system, often a gradient of a solvent like hexane with a more polar modifier.
-
Detection: A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.[9]
-
Sample Preparation: Lipid samples are dissolved in a suitable non-polar solvent like hexane and filtered before injection.
A study by Vyssotski et al. (2015) detailed a method for the separation and quantification of OPO and its regioisomer OOP (structurally analogous to POO in terms of asymmetry), which can be adapted for POO analysis.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. The enzymatic synthesis of triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of dietary triacylglycerol structure on lipoprotein metabolism: a comparison of the effects of dioleoylpalmitoylglycerol in which palmitate is esterified to the 2- or 1(3)-position of the glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Palmitodiolein: A Technical Guide to its Fatty Acid Composition and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitodiolein, a triglyceride comprising one palmitic acid and two oleic acid moieties, is a significant component of various natural fats and oils. Its specific fatty acid composition and stereochemistry play a crucial role in its physical properties and biological functions. This technical guide provides an in-depth analysis of this compound, focusing on its fatty acid composition, detailed experimental protocols for its characterization, and its emerging role in cellular signaling pathways.
Data Presentation: Fatty Acid Composition of this compound and Related Oils
The fatty acid composition of oils where this compound is a notable component is critical for understanding its nutritional and metabolic impact. While data on the precise fatty acid distribution of isolated this compound is dispersed, analysis of oils rich in this triglyceride provides valuable insights.
Table 1: Fatty Acid Composition of Olive Oil Varieties
| Fatty Acid | Coratina (%) | Kroneiki (%) | Picual (%) | General Range (%)[1] |
| Palmitic Acid (C16:0) | 16.72 | 15.18 | 15.69 | 7.5 - 20 |
| Palmitoleic Acid (C16:1) | 1.14 | 1.75 | 2.07 | - |
| Stearic Acid (C18:0) | 2.05 | 1.56 | 3.44 | 0.5 - 5 |
| Oleic Acid (C18:1) | 69.67 | 65.81 | 71.06 | 55 - 83 |
| Linoleic Acid (C18:2) | 8.31 | 13.90 | 6.21 | 3.5 - 21 |
| Linolenic Acid (C18:3) | 0.90 | 0.98 | 0.80 | 0 - 1.5 |
Data for Coratina, Kroneiki, and Picual varieties sourced from a study on olive oils in Egypt[2]. The general range is also provided for context.
Table 2: Triglyceride Composition of Olive Oil
| Triglyceride Species | Abundance Range (%) |
| OOO (Triolein) | 30.32 - 32.90 |
| POO (this compound) | 26.45 - 28.36 |
| OOL (Oleo-linolein) | 12.00 - 13.91 |
Data sourced from a study on the triacylglycerol composition of Egyptian olive oil cultivars[2]. OOO = Triolein, POO = this compound, OOL = Oleo-linolein.
Experimental Protocols
Accurate quantification and characterization of this compound and its fatty acid composition are paramount for research and development. The following protocols outline the key experimental procedures.
Protocol 1: Extraction and Purification of Triglycerides from Vegetable Oil
This protocol describes a general method for the extraction and purification of triglycerides, including this compound, from a vegetable oil matrix.
1. Lipid Extraction (Folch Method)
- Homogenize 1 gram of the oil sample with 20 mL of a chloroform:methanol (2:1, v/v) mixture.
- Agitate for 15 minutes at room temperature.
- Add 4 mL of 0.9% NaCl solution and vortex thoroughly to induce phase separation.
- Centrifuge at 2000 x g for 10 minutes.
- Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
- Evaporate the solvent under a stream of nitrogen at 40°C.
2. Triglyceride Purification by Solid-Phase Extraction (SPE)
- Resuspend the dried lipid extract in 1 mL of hexane.
- Condition a silica-based SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.
- Load the lipid extract onto the SPE cartridge.
- Wash the cartridge with 10 mL of hexane to elute non-polar compounds like sterol esters.
- Elute the triglyceride fraction with 10 mL of a hexane:diethyl ether (95:5, v/v) mixture.
- Evaporate the solvent under nitrogen.
Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the conversion of triglycerides to their fatty acid methyl esters (FAMEs) for analysis by GC-MS.
1. Transesterification to FAMEs
- To the purified triglyceride fraction (approximately 10 mg), add 2 mL of 0.5 M methanolic NaOH.
- Heat the mixture at 60°C for 10 minutes in a sealed vial.
- Cool the vial and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol).
- Heat again at 60°C for 5 minutes.
- Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex and centrifuge at 1000 x g for 5 minutes.
- Collect the upper hexane layer containing the FAMEs.
2. GC-MS Analysis
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: JEOL Q1500GC or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by using spectral libraries (e.g., NIST).
Protocol 3: Intact Triglyceride Analysis by HPLC-MS
This protocol allows for the analysis of intact triglyceride species, including isomers of this compound.
1. Sample Preparation
- Dissolve the purified triglyceride fraction in isopropanol at a concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm PTFE syringe filter.
2. HPLC-MS Analysis
- HPLC System: Agilent 1200 series or equivalent.
- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Isopropanol.
- Gradient Elution:
- 0-5 min: 30% B
- 5-25 min: Linear gradient to 90% B
- 25-30 min: Hold at 90% B
- 30.1-35 min: Return to 30% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Data Acquisition: Full scan mode (m/z 300-1200) and Multiple Reaction Monitoring (MRM) for targeted quantification.
- Identification: Triglyceride species are identified based on their retention times and the characteristic fragmentation patterns of their ammoniated or sodiated adducts.
Signaling Pathways and Logical Relationships
While this compound itself is not a direct signaling molecule, its hydrolysis by lipases can release diacylglycerols (DAGs) and fatty acids that are potent second messengers. Specifically, the generation of 1,2-diacyl-sn-glycerol containing palmitic and oleic acid can activate protein kinase C (PKC), a key enzyme in numerous signaling cascades.
Diacylglycerol-Mediated Activation of Protein Kinase C
The diagram below illustrates the general pathway of PKC activation by diacylglycerol.
Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC).
Experimental Workflow for Triglyceride Analysis
The following diagram outlines the logical workflow for the comprehensive analysis of this compound and its fatty acid composition.
Caption: Workflow for triglyceride and fatty acid analysis.
Conclusion
This compound is a key triglyceride whose fatty acid composition and isomeric structure are of significant interest in the fields of nutrition, food science, and metabolic research. The protocols and data presented in this guide provide a framework for the detailed analysis of this important lipid. Furthermore, understanding the role of its hydrolysis products in cellular signaling pathways, particularly the activation of Protein Kinase C by diacylglycerol, opens avenues for investigating its impact on health and disease. This technical guide serves as a valuable resource for professionals engaged in the study of lipids and their role in biological systems.
References
Methodological & Application
Application Note: Quantification of Palmitodiolein in Oils using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitodiolein, a triacylglycerol (TAG) containing one palmitic acid and two oleic acid moieties, is a significant component of various natural oils and fats. Its isomeric forms, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (OPO) and 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO), have distinct physical and nutritional properties. Accurate quantification of this compound in oils is crucial for quality control in the food industry, for understanding lipid metabolism in nutritional studies, and for the formulation of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation and quantification of individual TAGs.[1] This application note provides a detailed protocol for the quantification of this compound in oils using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).
Principle of the Method
The methodology leverages a C18 reversed-phase column to separate triacylglycerols based on their polarity and hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and another organic solvent like isopropanol or acetone allows for the effective resolution of a broad spectrum of triglycerides.[1][2][3] The ELSD is particularly suitable for analyzing non-volatile compounds such as triglycerides that lack a strong UV chromophore. The detector's response is founded on the light scattered by analyte particles following the evaporation of the mobile phase, which offers a more uniform response for different triglycerides compared to UV detection.[2][4]
Experimental Protocols
Sample Preparation
A precise and consistent sample preparation is paramount for achieving accurate and reproducible HPLC results.
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and bring the volume to the mark.
-
For the analysis, dilute this stock solution with the initial mobile phase composition to a suitable concentration (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[1]
HPLC System and Conditions
-
HPLC System: A binary or quaternary HPLC system equipped with a degasser, autosampler, and column oven.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a higher proportion of acetonitrile and gradually increases the proportion of the stronger eluting solvent (e.g., isopropanol) to elute the more non-polar TAGs. The specific gradient profile should be optimized based on the specific oil matrix and the isomers of interest.
-
Detector: Evaporative Light Scattering Detector (ELSD).
Standard Preparation and Calibration
For quantitative analysis, a calibration curve must be prepared using a certified standard of the specific this compound isomer of interest (e.g., 1,3-dipalmitoyl-2-oleoyl-glycerol).
-
Prepare a stock solution of the this compound standard in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards at different concentrations.
-
Inject each standard in triplicate and plot the peak area (or the natural logarithm of the peak area for ELSD) versus the concentration (or the natural logarithm of the concentration).[5]
-
Perform a linear regression analysis to determine the linearity (R²) of the method, which should ideally be ≥ 0.99.
Data Presentation
The quantitative data for this compound and related triacylglycerols from various sources are summarized in the table below. Note that the values can vary depending on the specific variety, origin, and processing of the oil.
| Oil/Fat Source | Triacylglycerol (TAG) Analyzed | Method | Reported Content/Ratio | Reference |
| Palm Oil | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | Silver-ion HPLC-ELSD | Analyzed, specific content not stated in abstract | [5] |
| Human Milk Fat | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | Silver-ion HPLC-ELSD | Analyzed, specific content not stated in abstract | [5] |
| Camellia Oil | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | Silver-ion HPLC-ELSD | Analyzed, specific content not stated in abstract | [5] |
| Coconut Oil (adulterated) | Dipalmitoyl-monoolein: Trilaurin ratio | RP-HPLC | Used as a detection index for palmolein adulteration | [8] |
| POP-rich Lipids | 1,3-Dipalmitoyl-2-oleoyl glycerol (POP) | Ag-HPLC-ELSD | Major component of the analyzed lipid fraction | [6] |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Palmitodiolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitodiolein is a mixed triacylglycerol (TAG) containing one palmitic acid and two oleic acid moieties esterified to a glycerol backbone. As a significant component of various vegetable oils and animal fats, the accurate and sensitive quantification of this compound is crucial in food science, nutrition, and metabolic research. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the analysis of complex lipids like this compound, offering high selectivity and sensitivity.
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of this compound using LC-MS/MS. The methodologies described are applicable to a range of sample matrices, from purified standards to complex biological extracts.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C55H102O6 | [1] |
| Average Molecular Weight | 859.4 g/mol | [2] |
| Monoisotopic Mass | 858.7676 g/mol | [1] |
| Synonyms | 1,2-Dioleoyl-3-palmitoylglycerol, Triglyceride POO | [2][3] |
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the sample matrix. The goal is to efficiently extract this compound while minimizing matrix effects.
Protocol 1: Liquid-Liquid Extraction (for Vegetable Oils)
This protocol is suitable for the extraction of this compound from neat vegetable oil samples.
-
Accurately weigh approximately 10 mg of the oil sample into a 15 mL centrifuge tube.
-
Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add 1 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in 1 mL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (for Plasma/Serum Samples)
This method is designed for the rapid extraction of lipids from biological fluids.
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, combine 50 µL of the plasma/serum sample with 200 µL of ice-cold isopropanol containing an appropriate internal standard (e.g., a deuterated triglyceride).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Gradient | 30% B to 100% B over 15 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Ion Source Temperature | 300°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions for this compound
For quantitative analysis, the ammonium adduct of this compound ([M+NH4]+) is typically used as the precursor ion. Fragmentation via collision-induced dissociation (CID) results in the neutral loss of the fatty acid chains. For this compound (POO), the loss of palmitic acid (P) and oleic acid (O) are monitored.
| Precursor Ion (m/z) | Product Ion (m/z) | Fatty Acid Loss | Collision Energy (eV) (Predicted) |
| 876.8 | 603.5 | Palmitic Acid (C16:0) | 35 - 45 |
| 876.8 | 577.5 | Oleic Acid (C18:1) | 35 - 45 |
Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.
Data Presentation
Table 1: Key Mass Spectrometric Data for this compound Analysis
| Analyte | Precursor Ion [M+NH4]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (POO) | 876.8 | 603.5 | 100 |
| This compound (POO) | 876.8 | 577.5 | 100 |
| Internal Standard (e.g., d5-Tripalmitin) | 829.8 | 572.5 | 100 |
Table 2: Expected Retention Time and Limits of Detection
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (POO) | ~12.5 | ~0.5 ng/mL | ~1.5 ng/mL |
Note: Retention times and detection limits are instrument and method dependent and should be experimentally determined.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Fragmentation of this compound
Caption: Fragmentation pathway of the [M+NH4]+ adduct of this compound.
Triglyceride Metabolism
Caption: Overview of triglyceride metabolism and the fate of its components.
References
Preparation of Palmitodiolein Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitodiolein, a mixed-acid triglyceride containing one palmitic acid and two oleic acid moieties, is a subject of increasing interest in various research fields, including lipidomics, drug delivery, and nutritional science. Accurate quantification and characterization of this compound isomers are crucial for understanding its biological roles and for the development of lipid-based therapeutics. This document provides detailed application notes and protocols for the preparation of this compound analytical standards, covering both chemoenzymatic and chemical synthesis approaches, as well as analytical methods for purity assessment.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₁₀₂O₆ | [1] |
| Molecular Weight | 859.40 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Soluble in DMSO (~100 mg/mL), Chloroform (10 mg/mL) | [1][2] |
I. Synthesis of this compound Isomers
The position of the fatty acids on the glycerol backbone results in different isomers of this compound. The most common isomers are 1,3-dioleoyl-2-palmitoylglycerol (OPO), 1,2-dioleoyl-3-palmitoylglycerol (OOP), and 1-palmitoyl-2,3-dioleoylglycerol (POO). The synthesis of these specific isomers requires regioselective methods.
A. Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)
This method utilizes a 1,3-specific lipase to achieve high regioselectivity.[3][4]
Experimental Protocol:
-
Synthesis of 2-Monopalmitin (2-MP):
-
React tripalmitin with ethanol in the presence of a 1,3-specific lipase (e.g., from Rhizomucor miehei) in an organic solvent.
-
Isolate 2-MP by crystallization. Purity of >95% can be achieved.[5]
-
-
Esterification of 2-MP with Oleic Acid:
-
React the purified 2-MP with an excess of oleic acid using the same 1,3-specific lipase.
-
The reaction can be performed in a solvent-free system to enhance product purity.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purification of OPO:
-
Remove the unreacted oleic acid and byproducts by column chromatography on silica gel.
-
The final product can achieve a purity of over 98%.[3]
-
Quantitative Data Summary (Chemoenzymatic Synthesis of OPO):
| Step | Product | Yield | Purity |
| Alcoholysis | 2-Monopalmitin (2-MP) | Up to 85% | >95% |
| Esterification | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | Up to 78% | >98% |
Workflow for Chemoenzymatic Synthesis of OPO:
References
- 1. Mammalian triacylglycerol metabolism: synthesis, lipolysis, and signaling. | Semantic Scholar [semanticscholar.org]
- 2. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments Using Palmitodiolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies involving Palmitodiolein (1-palmitoyl-2,3-dioleoylglycerol), a triglyceride of interest in various research fields, including nutrition, pharmacology, and cell biology. The following sections detail experimental procedures, present quantitative data in a structured format, and visualize relevant biological pathways and workflows.
In Vitro Digestion and Absorption of this compound Using a Caco-2 Cell Model
This protocol is designed to simulate the digestion and subsequent absorption of lipids containing this compound in the human small intestine using an in vitro model with Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics.
Experimental Protocol: In Vitro Digestion and Caco-2 Cell Absorption
Materials:
-
This compound (POO)-rich lipid mixture
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Simulated gastric fluid (SGF)
-
Simulated intestinal fluid (SIF)
-
Pancreatin from porcine pancreas
-
Bile salts
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
Part A: Caco-2 Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto Transwell® inserts at a density of 2.5 x 10^5 cells/cm².
-
Maintain the cell culture for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monitor the integrity of the Caco-2 cell monolayer by measuring the TEER. A TEER value above 250 Ω·cm² indicates a well-formed monolayer.
Part B: In Vitro Digestion of this compound-Rich Lipids
-
Gastric Phase: Disperse the this compound-rich lipid in SGF. Incubate at 37°C for 1 hour with gentle agitation to simulate gastric digestion.
-
Intestinal Phase: Transfer the gastric digest to SIF containing pancreatin and bile salts. Incubate at 37°C for 2 hours with gentle agitation to simulate intestinal digestion.
Part C: Absorption Study with Caco-2 Monolayers
-
Following the in vitro digestion, apply the digested lipid mixture to the apical side of the Caco-2 cell monolayer in the Transwell® inserts.
-
Incubate for 4 hours at 37°C.
-
Collect samples from both the apical and basolateral compartments at specified time points.
-
Analyze the lipid composition in the collected samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the absorption and transport of this compound and its metabolites.
Part D: Cytotoxicity Assay (MTT Assay)
-
Seed Caco-2 cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of the digested lipid mixture and individual components (e.g., bile salts, pancreatin, free fatty acids).
-
Incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.
Data Presentation: Cytotoxicity of Digestion Components on Caco-2 Cells
| Component | Concentration | Cell Viability (%) | IC50 |
| Bile Salts | 0.03 mM | 105.80% | 0.22 mM |
| 0.09 mM | 92.31% | ||
| 2.51 mM | 3.77% | ||
| Pancreatin | - | - | 0.22 mg/mL |
| Free Fatty Acids | - | - | 1.47 mM |
| Bovine Serum Albumin | 0.01 - 0.20 mM | No cytotoxicity observed | - |
| Triacylglycerol | 1.00 - 10.00 mM | No cytotoxicity observed | - |
Data adapted from a study on 1,3-dipalmitoyl-2-oleoyl glycerol-rich lipids, which included this compound as a component.[1][2][3]
Visualization: Experimental Workflow
Effect of a this compound Derivative on GABA Synthesis in Astrocytes
This protocol investigates the in vitro effect of 2-palmitoyl glycerol (2-PG), a digestive derivative of the this compound isomer 1,3-dioleoyl-2-palmitoylglycerol (OPO), on the synthesis of gamma-aminobutyric acid (GABA) in normal human fetal-derived astrocytes.[4]
Experimental Protocol: GABA Synthesis in Astrocytes
Materials:
-
Normal human fetal-derived astrocytes
-
Astrocyte growth medium
-
2-palmitoyl glycerol (2-PG)
-
Palmitic acid (PA) and 3-palmitoyl glycerol (3-PG) as controls
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (GAD1/2, GAPDH)
-
Reagents and equipment for Western blotting
-
Reagents for GABA concentration measurement (e.g., ELISA kit)
Procedure:
-
Cell Culture: Culture normal human fetal-derived astrocytes in their specific growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Treat the astrocytes with varying concentrations of 2-PG (e.g., up to 150 µmol·L⁻¹). Include control groups treated with palmitic acid (PA) and 3-palmitoyl glycerol (3-PG) at the same concentrations.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Sample Collection:
-
Harvest the cells for RNA and protein extraction.
-
Collect the culture supernatant for GABA concentration measurement.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the harvested cells.
-
Synthesize cDNA.
-
Perform qRT-PCR to analyze the mRNA expression levels of glutamate decarboxylase 1 (GAD1) and glutamate decarboxylase 2 (GAD2). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis (Western Blot):
-
Extract total protein from the harvested cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GAD1/2 and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
GABA Concentration Measurement:
-
Measure the concentration of GABA in the collected culture supernatant using a suitable method, such as an ELISA kit.
-
Data Presentation: Effect of 2-Palmitoyl Glycerol on GAD Expression and GABA Synthesis
| Treatment (120 µmol·L⁻¹) | GAD1 mRNA Expression (Fold Change) | GAD2 mRNA Expression (Fold Change) | GAD1/2 Protein Expression (Fold Change vs. Control) | GABA Concentration in Supernatant (µmol·L⁻¹) |
| Control | 1.0 | 1.0 | 1.0 | - |
| Palmitic Acid (PA) | ~1.2 | ~1.1 | ~1.1 | - |
| 2-Palmitoyl Glycerol (2-PG) | ~2.0 | ~1.8 | ~1.5 | Increased (concentration-dependent) |
| 3-Palmitoyl Glycerol (3-PG) | ~1.8 | ~1.6 | ~1.3 | - |
Data are approximate values based on graphical representations in the source study.[4] A significant increase in GABA concentration was observed at 120, 140, and 150 µmol·L⁻¹ of 2-PG.[4]
Visualization: Signaling Pathway of 2-PG in Astrocytes
References
- 1. Toll-like receptor 4 signaling is required for induction of gluconeogenic gene expression by palmitate in human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Synergistic Action of Medium-Chain Triglycerides and Omega-3 Fatty Acids to Enhance Cellular Uptake and Anti-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory Links Between Hypertriglyceridemia and Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
Application Notes and Protocols for Palmitodiolein as a Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitodiolein (1-palmitoyl-2,3-dioleoyl-glycerol; TG 16:0/18:1/18:1) is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with one molecule of palmitic acid (16:0) and two molecules of oleic acid (18:1). As a component of the broader lipidome, alterations in the levels of specific TAG species like this compound are emerging as potential biomarkers for metabolic dysregulation. Increased accumulation of certain triglycerides in non-adipose tissues is a hallmark of lipotoxicity, which is implicated in the pathogenesis of insulin resistance, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[1] The analysis of individual TAG molecules, such as this compound, provides a more granular view of metabolic changes compared to the measurement of total triglyceride levels.[2] These application notes provide a framework for the utilization of this compound as a biomarker in metabolic research.
Application Notes
1. Biomarker of Hepatic Lipid Accumulation in Metabolic Syndrome:
Recent lipidomic studies have identified this compound as a triglyceride species that accumulates in the liver of animal models of metabolic syndrome.[1] In a comprehensive study on rats fed a high-fat, high-fructose diet to induce metabolic syndrome, this compound (TG 16:0/18:1/18:1) was one of the main triglyceride species that accumulated in the liver.[1] This suggests that monitoring this compound levels in liver tissue or in circulation could serve as a specific biomarker for hepatic steatosis, a key feature of NAFLD.
2. Indicator of Altered Triglyceride Metabolism in Diabetes:
While direct quantification of this compound in diabetic patients is not widely reported, studies on closely related triglyceride species suggest its potential relevance. For instance, a significant upregulation of TG (16:0/18:1/18:2) has been observed in the plasma of patients with diabetes mellitus combined with hyperuricemia.[3][4] Given the structural similarity, it is plausible that this compound also exhibits altered levels in diabetic states, reflecting changes in fatty acid metabolism and triglyceride synthesis.
3. Tool for Investigating Lipotoxicity:
The composition of fatty acids within triglycerides influences their metabolic fate and biological effects. Palmitic acid, a saturated fatty acid, is known to induce apoptosis and impair insulin signaling in hepatocytes.[5] In contrast, oleic acid, a monounsaturated fatty acid, tends to be channeled into triglyceride synthesis, which can be a protective mechanism against the lipotoxicity of saturated fatty acids.[5][6] The presence of both palmitic and oleic acid in this compound makes it an interesting molecule for studying the interplay between these fatty acids in the context of metabolic stress.
Quantitative Data
The following table summarizes the findings from a lipidomic study in a rat model of metabolic syndrome, highlighting the accumulation of this compound in the liver.
| Biomarker | Model System | Tissue | Condition | Fold Change (vs. Control) | Reference |
| This compound (TG 16:0/18:1/18:1) | Rat | Liver | Metabolic Syndrome (High-Fat, High-Fructose Diet) | Increased | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Tissue by LC-MS/MS
This protocol describes a method for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
1. Sample Preparation (Lipid Extraction):
-
For Plasma/Serum:
-
To 50 µL of plasma or serum, add 375 µL of methanol and 1250 µL of methyl-tert-butyl ether (MTBE).[7]
-
Vortex vigorously and shake for 30 minutes at room temperature.[7]
-
Add 375 µL of water to induce phase separation and shake for another 10 minutes.[7]
-
Centrifuge at 4°C and 11,180 x g for 10 minutes.[7]
-
Collect the upper organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
-
For Tissue:
-
Homogenize a known weight of tissue in a suitable buffer.
-
Perform a Bligh-Dyer or Folch lipid extraction using a chloroform:methanol mixture.
-
Collect the lower organic phase.
-
Dry the lipid extract under nitrogen and reconstitute as described above.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating triglyceride species.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[8]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[8]
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the triglycerides.
-
-
Mass Spectrometry Detection (MRM Mode):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor Ion (Q1): For this compound (C55H102O6, MW: 859.4 g/mol ), the ammonium adduct [M+NH4]+ is typically monitored. The m/z would be approximately 876.8.
-
Product Ions (Q3): The product ions are generated by the neutral loss of the constituent fatty acids (palmitic acid and oleic acid). The specific MRM transitions to monitor would be:
-
Neutral loss of palmitic acid + NH3: 876.8 -> 603.5
-
Neutral loss of oleic acid + NH3: 876.8 -> 577.5
-
-
Internal Standard: A deuterated or 13C-labeled triglyceride internal standard should be used for accurate quantification.
-
Visualizations
Glycerolipid Metabolism and Potential Downstream Signaling
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. mdpi.com [mdpi.com]
- 3. UHPLC-MS/MS-based plasma untargeted lipidomic analysis in patients with diabetes mellitus combined with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Lipidomic Alterations in Metabolic Syndrome: A Study of Plasma, Liver, and Adipose Tissues in a Dietary-Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Palmitodiolein for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of palmitodiolein, a structured triacylglycerol of significant interest in various research fields. This guide covers both major isomers: 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1-palmitoyl-2,3-dioleoyl-glycerol (POO).
Introduction
This compound refers to a group of structured triacylglycerols (TAGs) consisting of a glycerol backbone esterified with one palmitic acid and two oleic acid molecules. The specific positioning of these fatty acids on the glycerol backbone results in different isomers, with 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1-palmitoyl-2,3-dioleoyl-glycerol (POO) being the most common. These structured lipids are crucial for understanding lipid metabolism, cellular signaling, and for the development of specialized nutritional and therapeutic products. For instance, OPO is a significant component of human milk fat and is used in infant formulas to mimic its benefits.
Physicochemical Properties
A summary of the key physicochemical properties of the two main this compound isomers is presented in Table 1.
| Property | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | 1-Palmitoyl-2,3-dioleoyl-sn-glycerol (sn-POO) | Reference |
| Molecular Formula | C₅₅H₁₀₂O₆ | C₅₅H₁₀₂O₆ | [1][2] |
| Molecular Weight | 859.4 g/mol | 858.768 g/mol | [1][2] |
| CAS Number | 1716-07-0 | 14960-35-1 | [2][3] |
| Appearance | Clear, colorless oil or solid | Solid | [1][3] |
| Melting Point | 19 °C | Not specified | [3] |
| Boiling Point | 802.2°C at 760 mmHg | Not specified | [3] |
| Density | 0.919 g/cm³ | Not specified | [3] |
| Solubility | Slightly soluble in chloroform, ethanol, ethyl acetate, methanol | Not specified | [3] |
Synthesis Methodologies
The synthesis of this compound can be achieved through chemoenzymatic or purely enzymatic methods. Enzymatic synthesis is often preferred due to its high regioselectivity, leading to a more controlled product composition.
Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)
This three-step method provides a high yield and purity of OPO.[4]
Experimental Protocol:
-
Synthesis of Vinyl Oleate: Transvinylation between vinyl acetate and oleic acid.
-
Synthesis of 1,3-Diolein: React vinyl oleate with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435.[4] The resulting 1,3-diolein can be purified to 98.6% purity with an 82.3% yield.[4]
-
Synthesis of OPO: Chemically synthesize OPO by reacting the purified 1,3-diolein with palmitic acid. This step can yield up to 94.8% OPO in the crude mixture, with a final purity of 98.7% after purification.[4]
Quantitative Data Summary (Table 2):
| Step | Product | Purity | Yield | Reference |
| 2 | 1,3-Diolein | 98.6% | 82.3% (w/w) | [4] |
| 3 | OPO | 98.7% | 90.5% | [4] |
Enzymatic Synthesis of 1-palmitoyl-2,3-dioleoyl-sn-glycerol (sn-POO) via Acidolysis
This method utilizes the regioselectivity of lipases to synthesize chiral TAGs like sn-POO.[5]
Experimental Protocol:
-
Substrates: Triolein (TO) and palmitic acid (P).
-
Enzymes: Commercially available lipases such as Lipozyme RM-IM®, Lipozyme TL-IM®, and Lipase OF®.
-
Reaction Conditions: The reaction can be performed in a solvent-free system or with solvents like hexane, acetone, or benzene. The solvent-free system generally shows a higher reaction rate.[5]
-
Procedure: Incubate the substrates with the chosen lipase. The reaction time influences the product yield and the ratio of sn-POO to its stereoisomer sn-OOP (1,2-dioleoyl-3-palmitoyl-sn-glycerol).
-
Analysis: The content of the synthesized TAGs can be determined by high-performance liquid chromatography (HPLC).
Quantitative Data Summary (Table 3):
| Lipase | Max. 1P-2O Content (sn-POO + sn-OOP + OPO) | Time to Max. Content | Highest sn-POO/sn-OOP Ratio | Time to Highest Ratio | Reference |
| Lipozyme RM-IM® | 47.1% | 4 h | ~9 | 0.25 h | [5] |
| Lipozyme TL-IM® | Lower than RM-IM® | - | ~2 | 0.25 h | [5] |
| Lipase OF® | Lower than RM-IM® & TL-IM® | - | ~1.4 | 0.5 h | [5] |
Purification and Characterization
Purification: Synthesized this compound can be purified using techniques like silver resin chromatography or by crystallization.[6] For OPO, a purification method using a hydroethanolic KOH solution can yield up to 98% pure TAGs.[7]
Characterization: The composition and purity of the synthesized this compound can be characterized by:
-
High-Performance Liquid Chromatography (HPLC): To quantify the different TAG species.[8][9]
-
Gas Chromatography (GC): To determine the fatty acid composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and regiospecific analysis.[10]
-
Mass Spectrometry (MS): For molecular weight determination and structural analysis.
Signaling Pathways and Biological Relevance
The metabolic fate of structured triglycerides like this compound is of great interest in understanding cellular signaling. The specific positioning of fatty acids influences their absorption and subsequent metabolic pathways.
General Triacylglycerol Metabolism and Signaling
The biosynthesis and breakdown of triacylglycerols generate intermediates that are active in signaling pathways.[11] Diacylglycerol (DAG), a product of TAG hydrolysis, is a well-known second messenger that activates Protein Kinase C (PKC), which is involved in numerous cellular processes including proliferation, differentiation, and apoptosis.
Caption: General Triacylglycerol Metabolism and DAG Signaling Pathway.
Specific Effects of this compound Metabolites
Research on OPO has shown that its specific structure leads to the absorption of palmitic acid primarily as 2-palmitoyl glycerol (2-PG). This metabolite has been found to promote the synthesis of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the brain, in astrocytes. This suggests a potential role for OPO in neural development and function.
Caption: OPO Metabolism and its effect on GABA Synthesis in Astrocytes.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a typical experimental workflow for the synthesis and analysis of this compound for research purposes.
Caption: Experimental workflow for this compound synthesis and analysis.
Conclusion
The synthesis of specific this compound isomers is crucial for advancing research in lipid biochemistry, nutrition, and therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to produce and characterize these important structured triacylglycerols. The choice of synthesis method will depend on the desired isomer, required purity, and available resources. Further research into the specific signaling pathways of different this compound isomers will undoubtedly reveal more about their biological functions and potential applications.
References
- 1. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-palmitoyl-2,3-dioleoyl-sn-glycerol - Wikidata [wikidata.org]
- 3. lookchem.com [lookchem.com]
- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Chiral Triacylglycerols, sn-POO and sn-OOP, via Lipase-mediated Acidolysis Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. Comparative study on the triglyceride composition of almond kernel oil. A new basis for cultivar chemometric characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
Challenges in Palmitodiolein identification and analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the identification and analysis of palmitodiolein and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
The main challenges in this compound analysis stem from its existence as multiple structural isomers with identical mass. These include:
-
Positional Isomers: Distinguishing between sn-1-palmitoyl-2,3-dioleoyl-glycerol (POO), sn-1,3-dioleoyl-2-palmitoyl-glycerol (OPO), and sn-1,2-dioleoyl-3-palmitoyl-glycerol (OOP). These regioisomers often co-elute in standard chromatography and produce similar mass spectra.[1][2]
-
Fatty Acid Isomers: The oleoyl moieties (C18:1) can have double bonds at different positions (e.g., n-9 vs. n-7, cis/trans), further complicating separation and identification.[3][4]
-
Quantification: Accurate quantification is difficult due to the lack of commercially available standards for every isomer and potential ion suppression effects in mass spectrometry.[5][6]
-
Fragmentation: Standard collision-induced dissociation (CID) in mass spectrometry often yields limited structural information, making it difficult to pinpoint the exact position of the fatty acids on the glycerol backbone.[7]
Q2: Why am I unable to separate this compound isomers using my standard C18 reverse-phase HPLC method?
Standard C18 columns separate triacylglycerols (TAGs) primarily by their equivalent carbon number (ECN) and degree of unsaturation. Since this compound isomers (POO, OPO, OOP) have the same ECN and number of double bonds, they often co-elute or show only partial separation.[2] While comprehensive separation on C18 columns is difficult, using multiple columns in series or specialized stationary phases (like C28) can improve resolution for certain TAG isomer pairs.[1][2]
Q3: What analytical techniques are best suited for differentiating this compound isomers?
A combination of advanced chromatographic and mass spectrometric techniques is typically required:
-
Silver Ion (Ag+) HPLC: This technique separates TAGs based on their interaction with silver ions, which is influenced by the number and position of double bonds. It can effectively separate isomers.[6]
-
Chiral Liquid Chromatography: Chiral-phase HPLC can be used to separate enantiomeric forms of asymmetric TAGs like POO and OOP.[8]
-
Tandem Mass Spectrometry (MS/MS): While challenging, specific MS/MS techniques can help. For instance, analyzing the relative abundance of fragment ions corresponding to the loss of specific fatty acids can provide clues about their position.
-
Ion Mobility Mass Spectrometry: This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation for isomeric compounds.[9]
Q4: How can I improve the quantification accuracy for this compound?
Accurate quantification is a significant hurdle in lipidomics.[6] To improve accuracy:
-
Use appropriate internal standards: Ideally, an isotopically labeled version of the specific isomer of interest should be used. If unavailable, a TAG with a similar structure and retention time that is not present in the sample can be chosen.[5]
-
Matrix-matched calibration curves: Prepare calibration standards in a matrix similar to the sample to account for matrix effects and ion suppression.[10]
-
Validate the extraction method: Ensure consistent and high recovery of this compound from the sample matrix by using quality control samples.[5]
Troubleshooting Guide
Issue 1: Poor chromatographic peak shape (tailing, fronting, or broad peaks).
-
Question: My this compound peak is tailing or broader than expected. What could be the cause?
-
Answer:
-
Column Contamination: The column frit may be partially blocked, or the stationary phase may be contaminated. Try flushing the column or replacing it.[11]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ensure the injection solvent is as close in composition to the initial mobile phase as possible.[11]
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks. Reduce the injection volume or sample concentration.[11]
-
Secondary Interactions: Residual silanol groups on the column can interact with the lipid, causing tailing. Using an end-capped column or adding a small amount of a modifier to the mobile phase can help.
-
Extra-column Volume: Excessive tubing length or poor connections can increase peak broadening. Minimize tubing length and ensure all fittings are secure.[11]
-
Issue 2: Inconsistent retention times.
-
Question: The retention time for my analyte is shifting between injections. Why is this happening?
-
Answer:
-
Insufficient Column Equilibration: The column may not be fully equilibrated between gradient runs. Increase the equilibration time to at least 10 column volumes.[12]
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components or degradation. Prepare fresh mobile phases daily.[12]
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. Ensure the column oven is maintaining a stable temperature.[13]
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times. Purge the pump and check for leaks.[12]
-
Issue 3: Low signal intensity or loss of signal in MS.
-
Question: I'm not seeing a strong signal for this compound in my mass spectrometer. What should I check?
-
Answer:
-
Ion Source Contamination: The electrospray ionization (ESI) source can become contaminated with salts and non-volatile components, leading to reduced sensitivity. Clean the ion source regularly.
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of the analyte.[5] Improve chromatographic separation or implement a sample clean-up step (e.g., solid-phase extraction).
-
Incorrect Mobile Phase Additive: The choice and concentration of mobile phase additives (e.g., ammonium formate) are crucial for efficient ionization. For TAG analysis in positive mode ESI, ammonium adducts ([M+NH4]+) are commonly targeted. Ensure you are using an appropriate additive.[14]
-
In-source Fragmentation: High ion source temperatures or voltages can cause the analyte to fragment before it reaches the mass analyzer, reducing the intensity of the precursor ion.[15] Optimize ion source parameters to minimize fragmentation.
-
Quantitative Data Summary
The following table summarizes typical parameters used in the LC-MS analysis of triacylglycerols like this compound. These values are illustrative and require optimization for specific instruments and applications.
| Parameter | Typical Value / Range | Notes |
| Chromatography | ||
| Column Type | C18 or C30 Reverse-Phase | C18 is common; C30 or multiple columns in series may offer better isomer resolution.[2] |
| Particle Size | < 3 µm | Smaller particles provide higher resolution.[13] |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with additive | Additive is typically 10 mM ammonium formate or 0.1% formic acid. |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with additive | Isopropanol is a strong solvent needed to elute highly nonpolar TAGs.[14] |
| Gradient | 30% B to 100% B over 20-40 min | A shallow gradient is often required for resolving complex lipid mixtures. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column diameter. |
| Column Temperature | 40 - 60 °C | Higher temperatures reduce viscosity and can improve peak shape. |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | Forms [M+NH4]+ or [M+Na]+ adducts which are stable. |
| Precursor Ion (m/z) | ~880.8 ([M+NH4]+) | For this compound (C55H100O6). |
| Collision Energy | 25 - 45 eV | Must be optimized to generate informative fragment ions without complete fragmentation. |
| Key Fragment Ions | Diacylglycerol-like fragments | Loss of one fatty acid chain (e.g., [M+H-RCOOH]+). The relative intensity can help identify sn-position. |
Detailed Experimental Protocols
Protocol: Reverse-Phase LC-MS/MS for this compound Isomer Profiling
This protocol outlines a general method for the analysis of this compound isomers in a lipid extract.
-
Sample Preparation (Lipid Extraction):
-
Use a Folch or Bligh-Dyer method to extract total lipids from the biological sample.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent mixture (e.g., 9:1 isopropanol:acetonitrile) to a known concentration.
-
Spike the sample with an appropriate internal standard (e.g., triheptadecanoin, C17:0/17:0/17:0-TAG) before extraction.
-
-
Liquid Chromatography:
-
Column: Use two C18 columns connected in series (e.g., 2 x 150 mm length, 2.1 mm ID, 1.8 µm particle size) to enhance resolution.[2][13]
-
Mobile Phase A: 60:40 Acetonitrile:Water (v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-25 min: Linear gradient to 100% B
-
25-35 min: Hold at 100% B
-
35.1-40 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 55 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full MS followed by data-dependent MS/MS (ddMS2).
-
Full MS Scan Range: m/z 300-1200.
-
MS/MS: Isolate the precursor ion for the this compound ammonium adduct (m/z 880.8).
-
Collision Energy: Use stepped collision energy (e.g., 25, 35, 45 eV) to generate a rich fragmentation spectrum.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
-
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound isomers.
Caption: Troubleshooting flowchart for poor chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. utupub.fi [utupub.fi]
- 3. researchgate.net [researchgate.net]
- 4. jsbms.jp [jsbms.jp]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japanese.longdom.org [japanese.longdom.org]
- 11. agilent.com [agilent.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Palmitodiolein Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Palmitodiolein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For triglycerides like this compound, Electrospray Ionization (ESI) is a commonly used and effective ionization technique.[1] Atmospheric Pressure Chemical Ionization (APCI) can also be considered, as it is suitable for less polar, lower-molecular-weight compounds.[1] The choice between ESI and APCI may depend on the specific instrumentation and sample matrix. It is recommended to perform an infusion of a this compound standard to test both ionization modes in positive and negative polarity to determine the optimal conditions for your specific method.[1]
Q2: How can I improve the signal intensity of my this compound precursor ion?
A2: Poor signal intensity is a common issue in mass spectrometry.[2] To improve the signal for this compound, consider the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Too dilute a sample will result in a weak signal, while a highly concentrated sample can cause ion suppression.[2]
-
Ionization Source Optimization: Fine-tune ion source parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature and flow rate, and sheath gas temperature.[3] These parameters can significantly impact ionization efficiency.
-
Mobile Phase Additives: The addition of modifiers to the mobile phase, such as ammonium formate, can enhance the formation of adducts (e.g., [M+NH4]+), which may provide a more stable and abundant precursor ion than the protonated molecule ([M+H]+).[4]
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[2]
Q3: What are the expected fragmentation patterns for this compound in MS/MS?
A3: In tandem mass spectrometry (MS/MS), triglycerides like this compound typically fragment through the neutral loss of their fatty acid chains. For this compound (POO), which consists of one palmitic acid (P) and two oleic acid (O) moieties, you can expect to see characteristic neutral losses corresponding to these fatty acids. The fragmentation pattern will show losses of palmitic acid (C16:0) and oleic acid (C18:1). The resulting diacylglycerol-like fragment ions are diagnostic for identifying the lipid.[5][6]
Q4: I am observing unexpected peaks or high background noise in my chromatogram. What are the possible causes and solutions?
A4: High background noise and unexpected peaks can arise from various sources of contamination.[7] Common causes and their solutions include:
-
Solvent and Reagent Contamination: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples.
-
Sample Matrix Effects: The sample matrix can introduce interfering compounds. Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample.
-
System Contamination: Contamination can accumulate in the LC system and mass spectrometer. Regularly flush the system with appropriate cleaning solutions. A dirty ion source is a common culprit for background noise.[7]
-
Carryover: Previous samples can carry over into subsequent runs. Optimize your needle wash method by using a strong organic solvent. Running blank injections between samples can also help identify and mitigate carryover.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by mass spectrometry.
Problem 1: No or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode or Polarity | Infuse a this compound standard and test both ESI and APCI in positive and negative ion modes to determine the optimal settings.[1] |
| Suboptimal Ion Source Parameters | Systematically optimize source parameters such as capillary voltage, gas flows, and temperatures.[3] |
| Sample Concentration Issues | Prepare a dilution series of your standard to find the optimal concentration range and check for ion suppression.[2] |
| Clogged or Misaligned ESI Needle | Inspect the ESI needle for clogs and ensure it is correctly positioned. Clean or replace if necessary. |
| Instrument Not Tuned or Calibrated | Perform a full system tune and calibration according to the manufacturer's recommendations.[2] |
| Leaks in the LC or MS System | Check for leaks in the gas supply and fluidic path, as this can lead to a loss of sensitivity.[9] |
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if it's old or has been used extensively. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition and pH are suitable for the analyte and column chemistry. |
| Dead Volume in the LC System | Check all fittings and connections for proper installation to minimize dead volume. |
| Dirty Ion Source | A contaminated ion source can lead to poor peak shape.[7] Clean the ion source components as per the manufacturer's guide. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| LC Pump Issues | Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals. Purge the pump to remove any air bubbles.[10] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: Optimization of ESI-MS/MS Parameters for this compound
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound standard in an appropriate solvent (e.g., isopropanol:acetonitrile, 1:1 v/v).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Ion Source Optimization (MS1):
-
Select the desired ionization mode (e.g., ESI positive).
-
While infusing the standard, adjust the following parameters to maximize the signal intensity of the precursor ion (e.g., [M+NH4]+):
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
Sheath Gas Flow Rate and Temperature
-
-
-
MS/MS Parameter Optimization:
-
Select the optimized precursor ion for fragmentation.
-
Vary the collision energy to find the optimal value that produces a good abundance of characteristic product ions while retaining some precursor ion signal (typically 10-15%).[1]
-
Optimize other MS/MS parameters like collision gas pressure if applicable.
-
Summarized MS Parameters for Lipid Analysis
The following table provides a general starting point for MS parameters for triglycerides like this compound. These will require optimization for your specific instrument.
| Parameter | Typical Starting Value (ESI) |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N2) | 30 - 50 psi |
| Drying Gas (N2) Flow | 10 - 13 L/min[3] |
| Drying Gas (N2) Temperature | 250 - 350 °C[3] |
| Collision Gas | Argon |
| Collision Energy | 20 - 40 eV (analyte dependent) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. zefsci.com [zefsci.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. gentechscientific.com [gentechscientific.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Overcoming Matrix Effects in Palmitodiolein Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Palmitodiolein (1-palmitoyl-2,3-dioleoyl-glycerol) and its isomers by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate and imprecise quantification.[2] In biological samples like plasma or serum, major contributors to matrix effects in lipid analysis are phospholipids.[3]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent results between different sample lots.
-
A significant difference in the slope of calibration curves prepared in solvent versus a biological matrix.[4]
-
Drifting retention times or distorted peak shapes.[1]
Q3: How can I assess the extent of matrix effects in my assay?
A3: A common method to quantify matrix effects is the post-extraction spike experiment.[2] This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample to the peak area of a pure standard solution at the same concentration.
The Matrix Effect (%) can be calculated as follows:
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
Issue 1: Poor Signal Intensity and Ion Suppression
Possible Cause: High concentrations of phospholipids and other endogenous lipids in the sample extract are a primary cause of ion suppression in lipid analysis.[3] These molecules can compete with this compound for ionization in the mass spectrometer source.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components during sample preparation.[5]
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Matyash extraction are effective at separating lipids from proteins and other polar molecules.[6]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate triacylglycerols from other lipid classes.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may result in significant matrix effects.[3]
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Utilize a C18 or C30 reversed-phase column for good separation of triacylglycerol isomers.[7]
-
Optimize the gradient elution to increase the resolution between this compound and interfering phospholipids.
-
Issue 2: Inconsistent and Irreproducible Results
Possible Cause: Variability in the composition of the biological matrix between different samples can lead to inconsistent matrix effects and, consequently, poor reproducibility.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS for a triacylglycerol, such as a ¹³C-labeled version of a similar triacylglycerol, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is representative of the study samples.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare a Blank Matrix Extract: Extract a blank plasma or serum sample (at least 6 different lots) using your established sample preparation protocol (e.g., LLE or SPE).
-
Prepare a Pure Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Spike the Blank Matrix Extract: Add the same known amount of this compound to the dried and reconstituted blank matrix extract.
-
Analyze Samples: Analyze both the pure standard solution and the spiked matrix extract by LC-MS/MS.
-
Calculate Matrix Effect: Use the formula provided in FAQ 3 to determine the percentage of matrix effect.
Protocol 2: Sample Preparation using a Modified Folch Extraction (LLE)
-
Sample Aliquoting: To 100 µL of plasma or serum, add your SIL-IS.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Extraction: Carefully collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Lipid Analysis
| Sample Preparation Method | Typical Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Good | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Good | High | Low to Moderate |
This table provides a general comparison. Actual performance may vary depending on the specific protocol and matrix.
Table 2: Key Mass Spectrometry Parameters for this compound (POO) Quantification
| Parameter | Value/Description |
| Chemical Formula | C₅₅H₁₀₂O₆[8] |
| Monoisotopic Mass | 858.768 Da[8] |
| Precursor Ion (Ammonium Adduct) | [M+NH₄]⁺ = 876.8 m/z |
| Product Ion 1 (Loss of Palmitic Acid) | [M+NH₄-C₁₆H₃₂O₂]⁺ = 620.6 m/z |
| Product Ion 2 (Loss of Oleic Acid) | [M+NH₄-C₁₈H₃₄O₂]⁺ = 594.6 m/z |
Note: The exact m/z values for product ions are calculated based on the neutral loss of the respective fatty acids from the ammonium adduct. These should be optimized on your specific instrument.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Fragmentation of this compound ammonium adduct.
Caption: Troubleshooting logic for matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-palmitoyl-2,3-dioleoyl-sn-glycerol - Wikidata [wikidata.org]
Technical Support Center: Enhancing Chromatographic Resolution of Palmitodiolein Isomers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Palmitodiolein (POO) isomers, specifically 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) and 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound isomers?
A1: The primary challenge in separating this compound isomers lies in their high structural similarity. As positional isomers, OPO and OOP have identical masses and very similar physicochemical properties, leading to near-identical retention times on standard chromatographic columns and indistinguishable mass spectra. This often results in co-elution, making accurate quantification difficult.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have proven effective for the separation of this compound isomers. Reversed-phase HPLC (RP-HPLC) with specialized columns is a widely used method.[1][2] SFC offers advantages in terms of speed and efficiency, often providing superior resolution for lipid isomers.[3][4] Silver-ion HPLC (Ag+-HPLC) can also be employed, which separates triacylglycerols based on the number and position of double bonds.[5][6]
Q3: What type of HPLC column is recommended for this compound isomer separation?
A3: For the challenging separation of OPO and OOP isomers, non-endcapped polymeric octadecylsilyl (ODS) columns have demonstrated superior performance compared to conventional monomeric ODS columns.[7][8] These polymeric stationary phases exhibit a greater ability to discern the subtle structural differences between the positional isomers.
Q4: How does column temperature affect the resolution of this compound isomers in HPLC?
A4: Column temperature is a critical and highly influential parameter. For the separation of OPO and OOP isomers on a non-endcapped polymeric ODS column, lowering the temperature to 10°C has been shown to provide the best resolution.[1][7][8] It is crucial to optimize the temperature for your specific method, as the ideal setting can depend on the column and mobile phase composition.
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A5: SFC is a powerful technique for lipid isomer separation due to its high efficiency and the use of supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity.[4][9] This often results in faster analysis times and reduced organic solvent consumption compared to HPLC.[3][4] SFC can provide excellent resolution of triacylglycerol isomers based on their degree of saturation and carbon number.[3]
Troubleshooting Guides
Problem 1: Poor or No Resolution of OPO and OOP Peaks
This is the most common issue encountered when analyzing this compound isomers.
Initial Checks:
-
Verify Column Type: Confirm you are using a non-endcapped polymeric ODS column for HPLC, as this is critical for selectivity.[7][8]
-
Check Column Temperature: Ensure the column temperature is set to 10°C for OPO/OOP separation in HPLC.[1][7]
-
Mobile Phase Composition: Double-check the preparation and composition of your mobile phase.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Column Temperature | Methodically adjust the column temperature in small increments (e.g., 2-3°C) around the recommended 10°C to find the optimal resolution for your specific system. |
| Incorrect Mobile Phase Composition | Prepare fresh mobile phase. Consider modifying the solvent strength by adjusting the ratio of acetonitrile to the modifier (e.g., acetone, isopropanol).[2] |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
| High Flow Rate | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase. A flow rate of 0.8 - 1.0 mL/min is a good starting point for HPLC.[1] |
Problem 2: Peak Tailing or Broadening
Poor peak shape can compromise resolution and the accuracy of quantification.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Sample Overload | Reduce the concentration of the sample injected onto the column. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. For this compound, dissolving in the mobile phase modifier (e.g., acetone) is a good practice.[1] |
| Extra-column Volume | Minimize the length and diameter of all tubing between the injector, column, and detector to reduce dead volume. |
| Column Contamination | Follow a proper column washing protocol. Buildup of strongly retained compounds can lead to poor peak shape. |
Problem 3: Co-elution with Other Triacylglycerols
If your sample is a complex mixture, other triacylglycerols may co-elute with your isomers of interest.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Selectivity | In addition to optimizing the mobile phase and temperature, consider a different chromatographic mode. Silver-ion HPLC (Ag+-HPLC) can provide a different selectivity based on unsaturation.[5][6] |
| Complex Sample Matrix | Implement a sample preparation step to fractionate the lipid extract before chromatographic analysis. Solid-phase extraction (SPE) can be used to isolate the triacylglycerol fraction.[10] |
| Inadequate Mass Spectrometric Resolution | If using mass spectrometry for detection, ensure the instrument has sufficient resolution to distinguish between isobaric species. While OPO and OOP are isomers and have the same mass, high-resolution mass spectrometry can help exclude other co-eluting compounds with different elemental compositions. |
Experimental Protocols
Recommended HPLC Method for OPO/OOP Isomer Resolution
This protocol is based on methodologies that have successfully resolved OPO and OOP isomers.[1][7][8]
| Parameter | Condition |
| Instrumentation | HPLC system with a precise pump and column thermostat |
| Column | Non-endcapped polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile modified with a solvent like acetone or isopropanol. A common starting point is Acetonitrile/Acetone. The exact ratio may require optimization. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 10°C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Sample Preparation | Dissolve the sample in the mobile phase modifier (e.g., acetone) at a concentration of 1-5 mg/mL.[1] |
General Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful alternative for lipid isomer separation.[3][4][11]
| Parameter | Condition |
| Instrumentation | SFC system coupled with a mass spectrometer |
| Column | C18 or Cyano (CN) stationary phases are effective for triacylglycerols.[3] |
| Mobile Phase | Supercritical CO2 with a modifier such as methanol or ethanol. A typical gradient would involve increasing the percentage of the modifier over time. |
| Flow Rate | 1.5 - 3.0 mL/min |
| Back Pressure | Typically maintained around 150 bar |
| Column Temperature | 40 - 60°C |
| Detector | Mass Spectrometer (MS) |
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
Caption: General workflow for this compound isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. Lipidomics from sample preparation to data analysis: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
Technical Support Center: Palmitodiolein Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Palmitodiolein (1-Palmitoyl-2,3-dioleoyl-glycerol) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The main factors leading to the degradation of this compound are:
-
Oxidation: The two oleic acid chains in this compound contain double bonds that are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions.
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, where the ester bonds are broken, yielding free fatty acids (palmitic and oleic acid) and glycerol. This can be catalyzed by acids, bases, or enzymes (lipases).
-
Temperature: Elevated temperatures increase the rate of both oxidation and hydrolysis. Conversely, improper freezing and thawing cycles can also affect the physical stability of the lipid.
-
Light Exposure: UV and visible light can promote photo-oxidation, leading to the formation of hydroperoxides and other degradation products.[1][2][3]
-
pH: Extremes in pH can catalyze the hydrolysis of the ester bonds.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes recommended storage durations at various temperatures for both the pure compound and stock solutions.
| Form | Storage Temperature | Recommended Duration |
| Pure Compound (Solid/Liquid) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from commercial supplier recommendations.
It is also recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For stock solutions, use of an appropriate solvent is critical; ensure the compound is fully dissolved and consider aliquoting to avoid repeated freeze-thaw cycles.[4]
Q3: How can I detect and quantify the degradation of my this compound sample?
A3: Several analytical techniques can be employed to assess the purity and degradation of this compound:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a common method for quantifying triglycerides and their degradation products. A reversed-phase C18 column can separate this compound from its hydrolyzed products (free fatty acids) and oxidized byproducts.[5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify the fatty acid components of this compound, allowing for the detection of changes in the fatty acid profile due to degradation.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be a powerful tool to monitor the oxidation of lipids by observing the disappearance of signals from olefinic and bisallylic protons and the appearance of new signals from oxidation products like aldehydes.[11][12][13][14]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Loss of Compound Activity in Cell Culture
Symptoms:
-
Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Decreased cellular uptake or altered cellular morphology.
-
Complete loss of biological activity over the time course of the experiment.[4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Chemical Degradation in Media | Verify Stability: Perform a stability study of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) without cells. Analyze samples at different time points (e.g., 0, 6, 12, 24, 48 hours) using HPLC-ELSD or LC-MS to quantify the remaining parent compound.[4] Prepare Fresh: Prepare working solutions of this compound in media immediately before each experiment. |
| Oxidation | Use Antioxidants: Consider adding a low, non-toxic concentration of an antioxidant like Vitamin E (α-tocopherol) to the culture medium if compatible with your experimental design. Minimize Headspace: Use smaller culture vessels or ensure they are filled to an appropriate volume to reduce the oxygen in the headspace. |
| Adsorption to Labware | Use Low-Binding Plastics: Employ low-protein-binding plates and tubes for preparing and storing this compound solutions. Pre-condition Labware: Pre-incubate plates with media containing serum before adding the compound to block non-specific binding sites. |
| Precipitation in Media | Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. Determine the solubility limit of this compound in your cell culture medium. Use a Carrier: Consider using a carrier solvent like DMSO (typically at a final concentration of <0.1%) or formulating the lipid in a suitable delivery vehicle like lipid nanoparticles.[15][16][17] |
Issue 2: Inconsistent Results in In Vitro Assays
Symptoms:
-
High variability between replicate experiments.
-
Unexpected peaks in analytical chromatograms.
-
Shift in physical properties of the formulation (e.g., color, viscosity).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Photo-degradation | Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.[1][3] Minimize exposure to ambient light during experimental setup. |
| Hydrolysis due to pH | Buffer Control: Ensure that the pH of your buffers and solutions is stable and within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[18][19] |
| Contamination with Lipases | Use Sterile Technique: Ensure all reagents and labware are sterile to prevent microbial contamination, which can introduce lipases that degrade this compound. Inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum lipase inhibitor if it does not interfere with the assay. |
| Improper Thawing | Controlled Thawing: Thaw frozen stock solutions slowly at room temperature or in a cool water bath. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Purity Assessment of this compound
This protocol provides a general method for the separation and quantification of this compound. Optimization may be required for specific instruments and sample matrices.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Hexane (e.g., 85:15 v/v)
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
-
ELSD Settings:
-
Drift Tube Temperature: 40°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and bring to volume.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Quantification:
-
Prepare a series of calibration standards from a high-purity this compound reference standard.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Effect of light intensity on the photo-oxidation stability of red and yellow palm olein mixture | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chapter - NMR Spectroscopy for Evaluation of Lipid Oxidation | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.psu.edu [pure.psu.edu]
Troubleshooting poor solubility of Palmitodiolein in solvents
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of Palmitodiolein in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound (also known as Triglyceride POO or Glycerol dioleate palmitate) is a triacylglycerol found in vegetable oils.[1][2] Its poor aqueous solubility presents a significant challenge in pharmaceutical research and development, as drugs must be dissolved to be absorbed and have a therapeutic effect.[3][4] Enhancing the solubility of lipid-based compounds like this compound is crucial for developing effective drug delivery systems.[3][5]
Q2: What are the general principles for dissolving this compound?
The principle of "like dissolves like" is fundamental.[6] this compound, being a lipid, will dissolve more readily in non-polar or semi-polar organic solvents and lipid-based systems rather than in aqueous solutions. To improve solubility in aqueous-based systems for in vivo studies, co-solvents and surfactants are often necessary.[1][2][7]
Q3: Are there ready-to-use solvent formulations for this compound?
Yes, several formulations have been developed to achieve clear solutions or stable suspensions of this compound for research purposes.[1][2] These typically involve a combination of a primary organic solvent with co-solvents and surfactants to improve miscibility in aqueous media.
Troubleshooting Guide: Poor this compound Solubility
Issue: I am observing precipitation or phase separation when preparing my this compound solution.
This is a common issue due to the hydrophobic nature of this compound. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for addressing poor this compound solubility.
Detailed Explanations for Troubleshooting Steps:
-
Step 1: Verify Solvent System: Ensure you are using a suitable solvent system. For aqueous-based preparations, a combination of solvents is almost always necessary. Common components include DMSO as a primary solvent, PEG300 as a polymer, and Tween-80 as a surfactant.[1][2] Corn oil is also a suitable vehicle for a clear solution.[1][2]
-
Step 2: Apply Physical Methods: Gentle heating and sonication can significantly aid in the dissolution of lipids.[1][8] Heating the mixture about 10°C above the lipid's melting point can be effective.[8] Sonication helps to break down particle aggregates and increase the surface area for dissolution.[7]
-
Step 3: Review Order of Addition: The sequence in which solvents are added is critical. Typically, this compound should first be dissolved in a primary solvent like DMSO to create a stock solution.[9] Subsequently, co-solvents should be added one by one, ensuring the solution is mixed evenly after each addition.[1][2]
-
Step 4: Adjust Component Ratios: If solubility is still an issue, you may need to adjust the ratios of your solvent components. Increasing the amount of lipid and surfactant can sometimes improve drug solubility.[8]
-
Step 5: Consider Alternative Formulation: If the above steps fail, you may need to switch to a different solvent system. The choice of lipids and surfactants with different properties (e.g., HLB value) can have a significant impact.[3][8]
Quantitative Data: Solvent Formulations for this compound
The following table summarizes established solvent systems for achieving a concentration of at least 1.25 mg/mL (1.45 mM) of this compound.
| Formulation Components | Final Concentration (mg/mL) | Final Concentration (mM) | Resulting Solution Type | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | ≥ 1.45 | Clear Solution | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 | 1.45 | Suspended Solution | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 | ≥ 1.45 | Clear Solution | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Clear Solution using Co-solvents
This protocol is for preparing 1 mL of a clear this compound solution at ≥ 1.25 mg/mL.
-
Prepare a DMSO stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock (e.g., 12.5 mg/mL). Ensure it is fully dissolved.
-
Add PEG300: To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly until the solution is uniform.[2]
-
Add Tween-80: To the mixture from the previous step, add 50 µL of Tween-80. Mix until uniform.[2]
-
Add Saline: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly.[2] The result should be a clear solution.
Protocol 2: Preparation of a Suspension using a Cyclodextrin
This protocol is for preparing 1 mL of a this compound suspension at 1.25 mg/mL.
-
Prepare a DMSO stock solution: As in Protocol 1, prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Prepare SBE-β-CD solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Combine: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[1][2]
-
Ultrasonicate: Mix the solution evenly. If the solution is not clear, ultrasonication is needed to form a stable suspension.[1][2] This formulation is suitable for oral and intraperitoneal injections.[1]
Visualization of a Lipid-Based Formulation Strategy
The following diagram illustrates the key components and their roles in successfully formulating a poorly soluble lipid like this compound.
Caption: Key components and techniques for formulating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | triacylglycerol | CAS# 2190-30-9 | InvivoChem [invivochem.com]
- 3. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Oxidative Stability of Palmitodiolein Samples
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the oxidative stability of Palmitodiolein (1-palmitoyl-2,3-diolein) samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is oxidative stability and why is it critical for this compound?
A: Oxidative stability refers to the resistance of an oil or fat to oxidation when exposed to factors like oxygen, light, and heat. For this compound, a triglyceride containing unsaturated oleic acid moieties, this stability is crucial. Oxidation leads to the formation of hydroperoxides (primary oxidation products) and subsequently, secondary products like aldehydes and ketones.[1][2] This degradation can compromise the quality, efficacy, and safety of pharmaceutical formulations by altering the physicochemical properties of the lipid and generating potentially harmful byproducts.[3]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A: Several factors can accelerate the oxidation of lipids like this compound:
-
Oxygen Exposure: The presence of oxygen is the primary driver of oxidation.[4]
-
Temperature: Higher temperatures increase the rate of oxidation reactions. A general rule of thumb is that for every 10°C increase, the oxidation rate doubles.[5]
-
Light Exposure: UV and visible light can act as catalysts, initiating the free radical chain reactions of oxidation.[6]
-
Presence of Pro-oxidants: Metals such as iron and copper can significantly speed up oxidation.
-
Degree of Unsaturation: The double bonds in the oleic acid chains of this compound are the primary sites for oxidation. Oils with higher degrees of unsaturation are more susceptible.[2]
Q3: What are the recommended storage conditions for this compound samples?
A: To minimize degradation, this compound samples should be stored with the following precautions:
-
Temperature: Store at low temperatures, ideally at -20°C or lower for long-term storage.[6]
-
Atmosphere: Displace oxygen by blanketing the sample with an inert gas like nitrogen or argon before sealing.[4]
-
Light: Store in amber-colored glass vials or other containers that protect from light.[6]
-
Container: Use airtight containers to prevent exposure to atmospheric oxygen.
Section 2: Troubleshooting Guide
Issue 1: My oxidative stability results (e.g., Rancimat, Peroxide Value) are inconsistent.
| Potential Cause | Troubleshooting Action |
| Sample Heterogeneity | Ensure the sample is thoroughly mixed before taking an aliquot for testing. If the sample is solid at room temperature, melt it gently at a low temperature and homogenize.[5] |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Traces of metals or previously oxidized oils can catalyze reactions. |
| Inconsistent Instrument Parameters | For Rancimat tests, verify that the temperature of the heating block is stable and the airflow rate is consistent for all samples.[5][7] For titrations, ensure reagents are fresh and standardized correctly.[8] |
| Solvent Quality | In Peroxide Value (PV) testing, ensure the solvents (e.g., acetic acid-chloroform mixture) are free of peroxides. Run a blank titration to check reagent quality.[8] |
Issue 2: My this compound sample shows rapid degradation (e.g., off-odors, color change) even with antioxidants.
| Potential Cause | Troubleshooting Action |
| Incorrect Antioxidant Choice | The effectiveness of an antioxidant can depend on the lipid system. Consider testing a different class of antioxidant (e.g., a chelating agent if metal contamination is suspected, in addition to a free radical scavenger). |
| Pro-oxidant Effect | Some antioxidants can act as pro-oxidants at high concentrations or under certain conditions.[9][10] Verify that you are using the antioxidant within its recommended concentration range. |
| Poor Antioxidant Dispersion | Ensure the antioxidant is fully dissolved and evenly distributed throughout the this compound sample. Gentle heating or the use of a co-solvent may be necessary. |
| Severe Storage Conditions | Even with antioxidants, extreme conditions (high heat, direct light, oxygen) can overwhelm the protective capacity. Re-evaluate and improve storage conditions as per Q3. |
Section 3: Experimental Protocols & Data
Protocol 1: Determination of Oxidative Stability by Rancimat Method
The Rancimat method is an accelerated aging test that determines the induction time or Oxidative Stability Index (OSI) of an oil.[1][11]
Apparatus:
-
Rancimat instrument (e.g., 892 Professional Rancimat)[5]
-
Reaction vessels, measuring vessels
-
Analytical balance
Reagents:
-
Deionized water
Procedure:
-
Preparation: Set the Rancimat heating block to the desired temperature (e.g., 110-120°C).[5] Fill each measuring vessel with 60 mL of deionized water.[12]
-
Sample Weighing: Accurately weigh 3-5 g of the this compound sample directly into a clean, dry reaction vessel.[5]
-
Assembly: Place the reaction vessel into the heating block. Connect the tubing from the instrument's air source to the reaction vessel and from the reaction vessel to the measuring vessel, ensuring the electrode is submerged in the water.[12]
-
Measurement: Start the measurement. The instrument will pass a constant stream of air through the heated sample.[1] Volatile acids produced during oxidation are carried into the water, increasing its conductivity.[1][11]
-
Endpoint: The induction time is the time elapsed until a rapid increase in conductivity is detected, marking the end of the initial, slow phase of oxidation.[1][5]
Protocol 2: Determination of Peroxide Value (PV)
The Peroxide Value (PV) measures the concentration of peroxides and hydroperoxides, which are primary products of lipid oxidation.[2][13] The value is typically expressed in milliequivalents of active oxygen per kg of oil (meq/kg).[2] This protocol is based on standard iodometric titration methods (e.g., AOAC 965.33).[13]
Apparatus:
-
250 mL Erlenmeyer flasks with stoppers
-
Burette
-
Analytical balance
Reagents:
-
Acetic acid-Chloroform solvent mixture (3:2 v/v)[14]
-
Saturated Potassium Iodide (KI) solution, freshly prepared[8]
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution[8]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.[14]
-
Dissolution: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample completely.[14]
-
Reaction: Add 0.5 mL of saturated KI solution. Stopper the flask, swirl for exactly one minute.[14]
-
Dilution: Immediately add 30 mL of deionized water and mix.[14]
-
Titration: Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.[14]
-
Endpoint Determination: Add about 0.5 mL of 1% starch indicator solution, which will turn the solution blue-black.[14] Continue the titration slowly, drop by drop, until the blue color completely disappears.[14]
-
Blank Determination: Perform a blank titration using all reagents except the sample.
-
Calculation:
-
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
-
Quantitative Data on Antioxidant Efficacy
The effectiveness of antioxidants is often compared by their ability to prolong the induction period in an accelerated oxidation test.
Table 1: Example Comparison of Antioxidant Efficacy in Vegetable Oil (Rancimat at 110°C)
| Antioxidant | Concentration (ppm) | Induction Time (hours) | Protection Factor (PF)* |
| Control (None) | 0 | 5.2 | 1.0 |
| Ascorbyl Palmitate | 200 | 9.8 | 1.9 |
| Alpha-Tocopherol | 200 | 11.5 | 2.2 |
| TBHQ (tert-Butylhydroquinone) | 200 | 25.1 | 4.8 |
| Rosemary Extract | 500 | 13.4 | 2.6 |
*Protection Factor (PF) is calculated as the Induction Time of the sample with antioxidant divided by the Induction Time of the control. Data is illustrative, based on typical values for vegetable oils.
Section 4: Visual Guides (Diagrams)
This section provides visual workflows and diagrams to aid in experimental design and troubleshooting.
Caption: Workflow for assessing and enhancing the oxidative stability of this compound.
Caption: Troubleshooting flowchart for inconsistent Peroxide Value (PV) results.
Caption: Simplified mechanism of free-radical scavenging by a chain-breaking antioxidant.
References
- 1. btsa.com [btsa.com]
- 2. Peroxide value - Wikipedia [en.wikipedia.org]
- 3. Lipid oxidation and improving the oxidative stability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. metrohm.com [metrohm.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 12. news-medical.net [news-medical.net]
- 13. metrohm.com [metrohm.com]
- 14. iitg.ac.in [iitg.ac.in]
Best practices for handling and storing Palmitodiolein standards
This guide provides best practices for handling, storing, and troubleshooting issues related to Palmitodiolein standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound standards?
A1: Proper storage is crucial to maintain the integrity of this compound standards. Storage conditions depend on the form of the standard.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare a stock solution of this compound. For in vivo experiments, the DMSO stock solution is often further diluted with other solvents like PEG300, Tween-80, and saline to create a suitable formulation.[1][2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur, especially when preparing aqueous formulations. Gentle heating and/or sonication can help dissolve the this compound.[2] It is also important to add solvents sequentially and mix thoroughly at each step as described in the preparation protocols.[1][2]
Q4: How can I prevent the degradation of this compound during handling and storage?
A4: this compound, being a lipid with unsaturated fatty acid chains, is susceptible to oxidation. To minimize degradation, it is recommended to handle it under an inert atmosphere (e.g., argon or nitrogen) and avoid prolonged exposure to light and heat. For long-term storage, keeping it as a dry powder at or below -20°C is advisable. Once in solution, it should be stored at -80°C and used within six months.[2] Aliquoting the solution can also prevent contamination and degradation from repeated freeze-thaw cycles.[3]
Q5: What are the best practices for shipping this compound standards?
A5: this compound is generally stable at room temperature for the short durations typical of shipping.[1] However, upon receipt, it should be immediately stored under the recommended conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Standard degradation due to improper storage or handling. | Ensure the standard is stored at the correct temperature and protected from light and oxygen. Prepare fresh working solutions from a properly stored stock solution. |
| Inaccurate pipetting or dilution. | Calibrate pipettes regularly and use precise techniques for preparing dilutions. | |
| Low signal intensity in LC-MS | Poor solubility in the mobile phase. | Optimize the mobile phase composition to improve the solubility of this compound. |
| Ion suppression from matrix effects. | Use an internal standard, preferably a stable isotope-labeled version of this compound, to correct for matrix effects.[4] | |
| Precipitation in prepared solutions | The concentration of this compound exceeds its solubility in the given solvent system. | Review the formulation protocol and ensure the correct solvent ratios are used. Gentle heating or sonication may also be applied.[2] |
| The solution was not prepared correctly. | Add each solvent one by one and ensure the solution is mixed thoroughly after each addition.[1][2] |
Quantitative Data Summary
| Parameter | Condition | Duration |
| Storage of Solid Form | -20°C | 3 years |
| 4°C | 2 years | |
| Storage of Stock Solution in Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Detailed Experimental Protocol: Preparation of a Standard Curve for LC-MS/MS Quantification
This protocol outlines the preparation of a standard curve for the quantification of this compound in a given matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials:
- This compound standard
- LC-MS grade DMSO
- LC-MS grade mobile phase solvents (e.g., acetonitrile, isopropanol, water with formic acid and ammonium formate)
- Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
- Matrix blank (the same matrix as the samples to be analyzed)
2. Preparation of Stock Solutions:
- This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
- Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
3. Preparation of Working Solutions:
- This compound Working Solutions: Perform serial dilutions of the this compound stock solution with the matrix blank to prepare a series of calibration standards at different concentrations (e.g., 100, 50, 25, 10, 5, 1, and 0.5 ng/mL).
- Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration that will be added to all calibration standards and samples.
4. Sample Preparation:
- To each calibration standard and sample, add a fixed volume of the internal standard working solution.
- Perform a protein precipitation or liquid-liquid extraction step if the matrix is complex (e.g., plasma, tissue homogenate) to remove interfering substances.
5. LC-MS/MS Analysis:
- Set up the LC-MS/MS system with an appropriate column and mobile phase gradient for the separation of this compound.
- Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the detection of this compound and the internal standard.
- Inject the prepared calibration standards and samples onto the LC-MS/MS system.
6. Data Analysis:
- Integrate the peak areas of this compound and the internal standard for each calibration standard and sample.
- Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Use the calibration curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results with this compound standards.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Palmitodiolein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Palmitodiolein (1,2-dipalmitoyl-3-oleoyl-glycerol), a key triglyceride in various research and industrial applications. The performance of a typical HPLC method is compared with alternative analytical techniques, namely Supercritical Fluid Chromatography (SFC) and Thin-Layer Chromatography (TLC), supported by experimental data from related triglyceride analyses.
Introduction
This compound (POP), a mixed-acid triglyceride, is a significant component in food products, pharmaceutical formulations, and biological systems. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and metabolic studies. HPLC is a widely adopted technique for the analysis of triglycerides due to its high resolution and sensitivity. However, the selection of an optimal analytical method requires a thorough evaluation of its performance against other available techniques. This guide presents a comparative overview of HPLC, SFC, and TLC for this compound analysis, focusing on key validation parameters to aid researchers in making informed decisions.
Methodology Comparison: Performance Characteristics
The selection of an analytical method hinges on factors such as the required sensitivity, selectivity, speed, and cost. The following tables summarize the typical performance characteristics of HPLC, SFC, and TLC for the analysis of triglycerides, providing a basis for comparison. Data for HPLC is based on the analysis of structurally similar triglycerides, such as 1,3-dioleoyl-2-palmitoylglycerol (OPO), an isomer of this compound.[1]
Table 1: Performance Characteristics of Analytical Methods for Triglyceride Analysis
| Validation Parameter | HPLC-ELSD | Supercritical Fluid Chromatography (SFC)-MS | Thin-Layer Chromatography (TLC)-Densitometry |
| Linearity (R²) | > 0.998[1] | Very good linearity reported[2] | > 0.999[3] |
| Limit of Detection (LOD) | ~0.02 - 0.2 µg/mL (for similar triglycerides)[4] | Higher sensitivity than SFC-FID[5] | ~3 ng/spot[3] |
| Limit of Quantitation (LOQ) | ~0.04 - 0.7 µg/mL (for similar triglycerides)[4] | Not explicitly found | ~9 ng/spot[3] |
| Precision (RSD%) | Good precision reported[1] | Good repeatability reported[2] | < 5% (Intermediate Repeatability)[6] |
| Accuracy (% Recovery) | Good recovery reported[1] | Not explicitly found | 92.9% - 108.5%[6] |
| Analysis Time | Moderate | Fast[5][7] | Fast |
| Solvent Consumption | High | Low (uses supercritical CO2)[5] | Low |
| Cost | High | High | Low |
| Selectivity | High | High | Moderate |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and accurate results. Below are representative methodologies for the HPLC analysis of this compound and its comparison with SFC and TLC.
HPLC Method for this compound Analysis
This protocol describes a typical method for the separation and quantification of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD).
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), and bring to volume.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and ELSD.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 40°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
4. Method Validation Workflow:
Caption: Workflow for HPLC Method Validation of this compound.
Alternative Method 1: Supercritical Fluid Chromatography (SFC)
SFC offers a high-speed, environmentally friendly alternative to HPLC for triglyceride analysis.[5]
1. Sample Preparation:
-
Similar to the HPLC method, dissolve the sample in a suitable organic solvent like hexane.
2. SFC Conditions:
-
SFC System: An SFC system coupled with a mass spectrometer (MS).
-
Column: A C18 or silica column.
-
Mobile Phase: Supercritical carbon dioxide with a modifier such as methanol.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 40-60°C.
Alternative Method 2: Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid method suitable for the routine analysis of lipids.[8]
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent like chloroform.
2. TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v).
-
Detection: After development, the plate is dried and sprayed with a suitable visualization reagent (e.g., phosphomolybdic acid) and heated.
-
Quantification: Densitometric analysis of the charred spots.
Comparative Discussion
HPLC remains the gold standard for the quantitative analysis of triglycerides like this compound, offering high resolution and the ability to separate complex mixtures. The use of detectors like ELSD allows for the detection of compounds without a UV chromophore. However, HPLC methods can be time-consuming and generate significant solvent waste.
SFC emerges as a powerful alternative, providing significantly faster analysis times and reduced organic solvent consumption by utilizing supercritical CO2 as the primary mobile phase.[5][7] The coupling of SFC with MS provides high sensitivity and selectivity, making it an excellent choice for high-throughput lipid profiling.
TLC offers a simple, rapid, and low-cost option for the analysis of lipids.[8] While it may not provide the same level of resolution as HPLC or SFC, modern densitometric techniques allow for reliable quantification.[3] This makes TLC a suitable choice for screening purposes and routine quality control where high-throughput and cost-effectiveness are priorities.
Conclusion
The choice of an analytical method for this compound analysis should be guided by the specific requirements of the application. HPLC provides a robust and high-resolution method suitable for detailed quantitative analysis. SFC offers a significant advantage in terms of speed and sustainability, making it ideal for high-throughput applications. TLC presents a cost-effective and rapid screening tool. For a comprehensive understanding and validation of this compound analysis, it is recommended to consider the trade-offs between these techniques in terms of performance, cost, and analytical throughput.
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and validation of TLC-densitometric method for determination of lipid A adjuvant as a bulk and in solid fat nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Quantitative thin layer chromatography for the analysis of skin surface lipids. A time-saving method using a new TLC plate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palmitodiolein vs. 1,3-dioleoyl-2-palmitoylglycerol (OPO) in Nutrition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecific positioning of fatty acids on the glycerol backbone of triglycerides significantly influences their digestion, absorption, and subsequent metabolic effects. This guide provides a comprehensive comparison of two structurally isomeric triglycerides: Palmitodiolein, where palmitic acid is located at the sn-1 or sn-3 position (e.g., 1,3-dipalmitoyl-2-oleoyl-glycerol or POP), and 1,3-dioleoyl-2-palmitoylglycerol (OPO), where palmitic acid is at the sn-2 position. This distinction is of paramount importance in the field of nutrition, particularly in the formulation of infant formulas, as human milk fat characteristically has a high proportion of palmitic acid at the sn-2 position.[1] This guide synthesizes experimental data to objectively compare the nutritional performance of these triglycerides.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the nutritional and physiological outcomes associated with the consumption of OPO versus this compound (POP).
Table 1: Fat and Calcium Absorption
| Parameter | This compound (POP) | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | Key Findings |
| Fecal Saponified Fatty Acids (mg/g dry weight) | Higher concentrations (e.g., 220.25 ± 29.35)[2] | Lower concentrations (e.g., 111.28 ± 18.33)[2] | OPO formulas lead to significantly less formation of insoluble calcium soaps in the intestine.[2][3] |
| Fecal Calcium Excretion (mg/g dry weight) | Higher (e.g., 49.88 ± 4.77)[2] | Lower (e.g., 46.40 ± 5.27)[2] | Improved calcium absorption is observed with OPO supplementation.[2][4][5] |
| Fat Absorption (%) | Lower (e.g., 92.0 ± 0.8% in some formulas)[4] | Higher (e.g., 96.6 ± 1.1% in comparable formulas)[4] | The sn-2 position of palmitic acid in OPO enhances its absorption.[1] |
| Bone Mineral Density/Strength | Lower potential for optimal bone mineralization. | Associated with increased bone mineral density in infants.[1][6] | Enhanced calcium absorption with OPO contributes to better bone health.[6] |
Table 2: Gastrointestinal and Microbiota Effects
| Parameter | This compound (POP) | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | Key Findings |
| Stool Consistency | Harder stools[7] | Softer stools[3][7] | Reduced formation of calcium soaps with OPO leads to softer stools, similar to breastfed infants.[3] |
| Crying Duration in Infants | More frequent and longer crying episodes reported. | Less frequent and shorter crying episodes.[3] | Improved digestive comfort with OPO may contribute to reduced crying.[3] |
| Gut Microbiota Composition | May differ significantly from breastfed infants. | Fecal microbiota composition is more similar to that of breastfed infants.[8][9] | OPO promotes a gut environment that favors the growth of beneficial bacteria.[8][10] |
| Abundance of Beneficial Bacteria (e.g., Bifidobacterium, Akkermansia) | Lower abundance in some studies.[11] | Higher abundance, closer to levels in breastfed infants.[8][10][11] | OPO appears to have a prebiotic-like effect on the infant gut microbiome.[8][9] |
Experimental Protocols
In Vitro Multi-Step Digestion Model
This model simulates the physiological conditions of the human digestive tract to assess the digestibility of lipids.
-
Preparation of Simulated Digestive Juices : Saliva, gastric, and duodenal juices are prepared with specific enzymes (e.g., pepsin, pancreatin), bile salts, and pH adjustments to mimic each digestive stage.[12]
-
Salivary Phase : The lipid sample (e.g., 100 mg) is mixed with simulated saliva (e.g., 1.2 mL) and incubated in a shaking water bath at 37°C for a short period (e.g., 5 minutes).[12]
-
Gastric Phase : Simulated gastric juice (e.g., 2.4 mL) is added to the mixture, and the reaction proceeds for a longer duration (e.g., 2 hours) to simulate stomach digestion.[12]
-
Duodenal Phase : The pH is adjusted, and simulated duodenal and bile juices are added. The mixture is then incubated for varying time points (e.g., 30, 60, 120 minutes) to assess the extent of lipolysis.[12]
-
Termination and Analysis : The reaction is stopped using a lipase inhibitor. The released free fatty acids (FFAs) are then extracted and quantified by titration to determine the degree of in vitro digestion.[12]
Animal Model: Oral Lipid Tolerance Test (OLTT)
The OLTT is an in vivo method used to evaluate the absorption and metabolism of dietary lipids.
-
Animal Preparation : Mice (e.g., C57BL/6N) are fasted for a specific period (e.g., 12 hours) to ensure a baseline state.[13]
-
Lipid Administration : A standardized dose of the test lipid (e.g., OPO or POP-rich oil) is administered orally via gavage.[13]
-
Blood Sampling : Blood samples are collected at multiple time points post-administration (e.g., 0, 1, 2, 4, 6 hours).[13]
-
Triglyceride Measurement : Plasma triglyceride levels are measured at each time point to assess the rate and extent of lipid absorption and clearance.[13]
-
Data Analysis : The area under the curve (AUC) for plasma triglyceride concentration is calculated to provide an integrated measure of lipid absorption.[13]
Mandatory Visualization
Signaling Pathways and Metabolic Fate
The differential digestion and absorption of this compound (POP) and OPO have significant implications for downstream metabolic signaling.
Caption: Digestion and absorption of POP vs. OPO.
The free palmitic acid released from the sn-1 and sn-3 positions of this compound (POP) can form insoluble soaps with calcium in the intestinal lumen, leading to reduced absorption of both fat and calcium, and contributing to harder stools. In contrast, the palmitic acid at the sn-2 position of OPO is absorbed as a 2-monoacylglycerol, which prevents soap formation and enhances nutrient absorption.
Caption: Potential impact on signaling pathways.
The superior absorption of palmitic acid from OPO may lead to favorable modulation of metabolic signaling pathways such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[14][15][16][17][18] Conversely, the release of free palmitic acid from POP could potentially interact with inflammatory pathways like NF-κB.[19][20][21][22][23] Furthermore, the distinct metabolic fates of these triglycerides influence the composition of the gut microbiota, which in turn impacts overall gut health and systemic metabolism.
Conclusion
The structural difference between 1,3-dioleoyl-2-palmitoylglycerol (OPO) and this compound (with palmitic acid at sn-1,3 positions) has profound implications for nutrient absorption and physiological outcomes. Experimental evidence consistently demonstrates that OPO, by mimicking the structure of human milk fat, offers significant nutritional advantages. These include enhanced absorption of fat and calcium, which contributes to better bone mineralization and softer stools in infants. Furthermore, OPO positively influences the gut microbiome, fostering a composition more akin to that of breastfed infants. For researchers and professionals in drug development and nutrition, understanding these structure-function relationships is critical for the design of advanced nutritional products and therapeutic formulations. The choice between these triglyceride isomers can significantly impact the efficacy and tolerability of a product, particularly in sensitive populations such as infants.
References
- 1. Bunge Loders Croklaan introduces Betapol Plus the next generation OPO for infant milk formula [bunge.com]
- 2. Effect of milk fat-based infant formulae on stool fatty acid soaps and calcium excretion in healthy term infants: two double-blind randomised cross-over trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lower calcium absorption in infants fed casein hydrolysate- and soy protein-based infant formulas containing palm olein versus formulas without palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An A2 β-casein infant formula with high sn-2 palmitate and casein phosphopeptides supports adequate growth, improved stool consistency, and bone strength in healthy, term Chinese infants: a randomized, double-blind, controlled clinical trial [frontiersin.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effects of Infant Formula Supplemented With Prebiotics and OPO on Infancy Fecal Microbiota: A Pilot Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative evaluation of enriched formula milk powder with OPO and MFGM vs. breastfeeding and regular formula milk powder in full-term infants: a comprehensive study on gut microbiota, neurodevelopment, and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.9. In Vitro Multi-Step Digestion Model [bio-protocol.org]
- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Palmitate-induced Regulation of PPARγ via PGC1α: a Mechanism for Lipid Accumulation in the Liver in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palmitate Induces Mitochondrial Energy Metabolism Disorder and Cellular Damage via the PPAR Signaling Pathway in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Effects of Canonical NF-κB Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
Comparative analysis of Palmitodiolein in different oil samples
A Comparative Analysis of Palmitodiolein in Different Oil Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the composition of lipids in various oils is crucial for applications ranging from designing drug delivery systems to developing specialized nutritional formulations. This compound, a triacylglycerol containing one palmitic acid and two oleic acid moieties, exists in two primary isomeric forms: 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1,2-dioleoyl-3-palmitoylglycerol (OOP). The positional distribution of these fatty acids on the glycerol backbone significantly influences their physical properties and metabolic fate. This guide provides a comparative analysis of this compound content in different oil samples, details common experimental protocols for its quantification, and explores the relevant signaling pathways of its constituent molecules.
Quantitative Data on this compound Content
The concentration of this compound isomers varies significantly across different natural fats and oils. This variation is primarily dependent on the source of the oil and its processing. Below is a summary of available data on the content of these triglycerides in select samples. It is important to note that values can vary between studies due to different analytical methodologies and the natural variability of the oil sources.
| Oil/Fat Sample | 1,3-dioleoyl-2-palmitoylglycerol (OPO) (%) | 1,2-dipalmitoyl-3-oleoylglycerol (PPO) (%) | Source(s) |
| Palm Oil | - | - | [1] |
| Palm Stearin | - | 15.23 | [2] |
| Cocoa Butter | - | 18.08 | [2] |
| Lard | 16.77 (in leaf lard) | 10.63 | [2][3] |
| Olive Oil | Present, but quantitative data varies | - | [4] |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound isomers in oil samples typically involves chromatographic techniques that can separate different triacylglycerol molecules. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for separating and quantifying triacylglycerols. A common approach involves the following steps:
-
Sample Preparation : The oil sample is dissolved in an appropriate organic solvent, such as hexane or a mixture of isopropanol and acetonitrile.
-
Chromatographic Separation : A reversed-phase HPLC column (e.g., C18) is typically used. The mobile phase often consists of a gradient of acetonitrile and another organic solvent like isopropanol or dichloromethane. This allows for the separation of triacylglycerols based on their partition number, which is related to the number of carbon atoms and double bonds in the fatty acid chains.
-
Detection : An Evaporative Light Scattering Detector (ELSD) is frequently used for the detection of triacylglycerols as they lack a strong UV chromophore. The response from an ELSD is proportional to the mass of the analyte.
-
Quantification : Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
Workflow for HPLC-ELSD Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC with ELSD.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another robust method for analyzing the fatty acid composition of oils, which can be used to infer the triacylglycerol profile. For intact triglyceride analysis, high-temperature GC is required.
-
Sample Preparation (Transesterification) : To analyze the fatty acid composition, the triacylglycerols in the oil are first transesterified to fatty acid methyl esters (FAMEs). This is typically done by reacting the oil with methanol in the presence of a catalyst (e.g., sodium methoxide).
-
GC Separation : The FAMEs are then injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase). The FAMEs are separated based on their volatility and polarity.
-
MS Detection and Identification : The separated FAMEs are detected and identified by a mass spectrometer. The mass spectrum of each FAME provides a unique fragmentation pattern that allows for its unambiguous identification.
-
Quantification : The relative amount of each fatty acid is determined by the area of its corresponding peak in the chromatogram. This fatty acid profile can then be used to estimate the probable triacylglycerol composition, including this compound.
Signaling Pathways of this compound Constituents
While there is no specific signaling pathway attributed to the intact this compound molecule, its constituent components—palmitic acid, oleic acid, and the diacylglycerol (DAG) backbone—are well-known to be involved in numerous cellular signaling cascades.
Palmitic Acid Signaling
Palmitic acid, a saturated fatty acid, is a key player in various signaling pathways, often linked to cellular stress and metabolic regulation.
Simplified Palmitic Acid Signaling Pathways
Caption: Key signaling pathways influenced by palmitic acid.
Oleic Acid Signaling
Oleic acid, a monounsaturated fatty acid, often exhibits effects that counteract those of palmitic acid, particularly in the context of inflammation and insulin signaling.
Simplified Oleic Acid Signaling Pathways
Caption: Key signaling pathways influenced by oleic acid.
Diacylglycerol (DAG) Signaling
The diacylglycerol backbone of this compound is a canonical second messenger that activates several downstream signaling cascades, most notably the protein kinase C (PKC) family.
Classical Diacylglycerol (DAG) Signaling Pathway
References
- 1. 1,3-Dioleoyl-2-palmitoylglycerol-rich triacylglycerol characterization by three processing methods [agris.fao.org]
- 2. Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Profiling and Stable Isotopic Data Analysis for Differentiation of Extra Virgin Olive Oils Based on Their Origin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Palmitodiolein Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids such as Palmitodiolein, a triglyceride composed of one palmitic acid and two oleic acid acyl chains, is crucial for various research and development applications, from understanding its role in metabolic pathways to its formulation in drug delivery systems. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Quantitative Performance
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, specificity, and throughput. The following table summarizes the quantitative performance of HPLC-MS, GC-MS, and NMR for the analysis of triglycerides and their constituent fatty acids, which can be extrapolated to the quantification of this compound.
| Performance Metric | HPLC-MS | GC-MS | NMR Spectroscopy |
| Linearity (R²) | >0.99 | >0.99 | Not typically reported in the same format |
| Limit of Detection (LOD) | pg to low ng range | pg range for FAMEs[1] | µg to mg range |
| Limit of Quantification (LOQ) | Low to mid ng range | pg to low ng range for FAMEs[2] | mg range |
| Accuracy (Recovery %) | Typically 85-115% | 97.6 ± 2.3% for FFAs, 99.0 ± 3.3% for TGs (as FAMEs)[3] | High accuracy for absolute quantification[4] |
| Precision (RSD %) | <15% | Intra- and inter-assay CVs: 1.0-16.1%[5] | <5% |
| Specificity | High (based on retention time and m/z) | High (based on retention time and mass spectra) | High (based on unique chemical shifts) |
| Throughput | High | Moderate to High | Low to Moderate |
| Sample Preparation | Lipid extraction | Lipid extraction, transesterification to FAMEs | Lipid extraction, dissolution in deuterated solvent |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for each of the discussed techniques for the quantification of triglycerides like this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the analysis of intact triglyceride molecules.
-
Sample Preparation (Lipid Extraction):
-
Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/isopropanol) for injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A UHPLC system with a C18 reversed-phase column is commonly used for triglyceride separation.[6]
-
Mobile Phase: A gradient of solvents such as acetonitrile and isopropanol with additives like ammonium formate can be employed.[6]
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is typical.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is often used for quantification on a triple quadrupole instrument, targeting the specific precursor and product ions of this compound.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires the transesterification of triglycerides into their fatty acid methyl esters (FAMEs) prior to analysis.
-
Sample Preparation (Transesterification):
-
Perform lipid extraction as described for HPLC-MS.
-
Add a reagent such as methanolic HCl or BF3-methanol to the dried lipid extract.[3]
-
Heat the mixture to convert the fatty acids of the triglycerides into their corresponding FAMEs.
-
After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the upper organic layer for GC-MS analysis.[9]
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-23 or similar polar column) is used for the separation of FAMEs.[2]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is applied to separate the different FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: An electron ionization (EI) source is common, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of the target FAMEs (palmitate and oleate).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct quantification of lipids in a sample without the need for derivatization.
-
Sample Preparation:
-
Perform lipid extraction as described for HPLC-MS.
-
Dry the lipid extract completely.
-
Dissolve the dried extract in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a specific quantitative standard).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
Pulse Sequence: A standard proton (¹H) NMR pulse sequence is used.
-
Acquisition Parameters: Key parameters such as relaxation delay (D1) must be sufficiently long (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of the nuclei for accurate quantification.
-
Quantification: The concentration of this compound is determined by comparing the integral of its specific proton signals (e.g., glyceryl protons or specific acyl chain protons) to the integral of the internal standard signal.
-
Visualizing Workflows and Pathways
Diagrams can aid in understanding complex experimental processes and biological relationships.
Caption: General workflow for triglyceride quantification.
Caption: Diacylglycerol (DAG) signaling pathway.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youngin.com [youngin.com]
- 7. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Palmitodiolein vs. Triolein: A Comparative Guide to Their Effects on Lipid Metabolism
A comprehensive analysis of the metabolic impacts of two distinct triglycerides, this guide synthesizes available experimental data to offer insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document juxtaposes the known effects of palmitodiolein and triolein on key aspects of lipid metabolism, providing a framework for understanding their differential roles.
Introduction
Triglycerides are the main constituents of dietary fats and oils, and their fatty acid composition significantly influences their metabolic fate and impact on health. This compound, a mixed-acid triglyceride containing one palmitic acid and two oleic acid moieties, and triolein, a simple triglyceride composed of three oleic acid molecules, are both prevalent in various dietary sources. Understanding their distinct effects on lipid metabolism is crucial for the development of targeted nutritional and therapeutic strategies. This guide provides a detailed comparison of their known effects on plasma lipids, lipoprotein profiles, and underlying metabolic pathways, based on available scientific literature.
Data Presentation
The following tables summarize the quantitative effects of dietary interventions with fats rich in palmitic acid (as a proxy for this compound) and oleic acid (representative of triolein) on plasma lipid profiles in rodent models. It is important to note that these data are compiled from different studies and are not from direct head-to-head comparisons of this compound and triolein.
Table 1: Effects of Dietary Fats on Plasma Lipids in Rodent Models
| Dietary Fat Composition | Animal Model | Duration | Total Cholesterol (TC) | LDL-Cholesterol (LDL-C) | HDL-Cholesterol (HDL-C) | Triglycerides (TG) | Reference |
| High in Palmitic Acid | Hamsters | 18 weeks | No significant difference compared to other unsaturated oils | No significant difference compared to other unsaturated oils | No significant difference compared to other unsaturated oils | No significant difference compared to other unsaturated oils | [1] |
| High in Oleic Acid (Canola Oil) | Hamsters | 18 weeks | No significant difference compared to other unsaturated oils | No significant difference compared to other unsaturated oils | No significant difference compared to other unsaturated oils | No significant difference compared to other unsaturated oils | [1] |
| High in Palmitic Acid (Palm Oil) | Rats | Not Specified | Increased compared to safflower oil | - | - | - | [2] |
| High in Oleic Acid (Olive Oil) | Rats | Not Specified | Moderately increased compared to safflower oil | - | - | - | [2] |
Data presented as observed effects. "-" indicates data not reported in the study.
Experimental Protocols
The findings presented in this guide are based on studies employing various experimental methodologies. Below are summaries of typical protocols used in rodent studies investigating the effects of dietary fats on lipid metabolism.
Rodent Feeding Studies
-
Animal Models: Male Wistar rats or F1B Golden Syrian hamsters are commonly used models for studying lipid metabolism due to their similarities to human cholesterol and bile acid metabolism[3][4].
-
Diet Formulation: Experimental diets are often based on the AIN-93G rodent diet composition[4]. High-fat diets are formulated to provide a specific percentage of energy from fat (e.g., 45% to 60%), with the fatty acid profile adjusted to be rich in either palmitic acid or oleic acid[4]. Control diets with a standard fat percentage (e.g., 7% to 12% of total energy) are used for comparison[4].
-
Study Duration: Feeding studies typically range from several weeks to months (e.g., 6 to 18 weeks) to observe significant changes in lipid profiles and tissue composition[1][3][4].
-
Sample Collection: Blood samples are collected at specified intervals (e.g., baseline and end of the study) after a fasting period to analyze plasma lipids and lipoproteins[3]. Tissues such as the liver and aorta may also be collected for lipid analysis[1].
Plasma Lipid Analysis
-
Lipid Extraction: Lipids are extracted from plasma or serum samples using established methods, such as the Folch or Bligh-Dyer procedures, which involve solvent systems like chloroform/methanol[5].
-
Quantification: Total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides are typically measured using enzymatic colorimetric assays with commercially available kits[3].
-
Lipoprotein Fractionation: Lipoproteins can be separated by ultracentrifugation or high-performance liquid chromatography (HPLC) for more detailed analysis of their composition[6][7].
-
Mass Spectrometry: Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used for detailed lipidomic profiling, allowing for the identification and quantification of individual lipid species[8][9][10].
Mandatory Visualization
Triglyceride Digestion and Absorption Workflow
Caption: Workflow of triglyceride digestion and absorption in the small intestine.
Fatty Acid Metabolism Pathways
Caption: Overview of major cellular fatty acid metabolic pathways.
Comparative Analysis of Metabolic Effects
While direct comparative data for this compound and triolein are scarce, we can infer their potential differential effects based on the known metabolic fates of their constituent fatty acids: palmitic acid (a saturated fatty acid) and oleic acid (a monounsaturated fatty acid).
This compound
This compound is a triglyceride composed of one molecule of palmitic acid and two molecules of oleic acid. The presence of palmitic acid, a saturated fatty acid, may influence its metabolic effects.
-
Plasma Lipoproteins: Some studies suggest that diets high in palmitic acid can lead to an increase in total and LDL-cholesterol levels compared to diets rich in unsaturated fatty acids[2]. However, other studies in hamsters have shown that a diet enriched with an oil high in palmitoleic acid (structurally similar to oleic acid) did not adversely affect plasma lipoprotein profiles compared to other unsaturated fatty acid-rich oils[1]. The specific positional distribution of fatty acids on the glycerol backbone can also influence absorption and metabolism.
-
Cellular Metabolism: Palmitic acid can be utilized for energy through β-oxidation or incorporated into cellular lipids. Excess palmitic acid has been linked to the induction of inflammatory pathways and insulin resistance in some experimental models.
Triolein
Triolein is composed exclusively of oleic acid, a monounsaturated fatty acid.
-
Plasma Lipoproteins: Diets rich in oleic acid are generally associated with favorable effects on plasma lipoprotein profiles, including a potential reduction in LDL-cholesterol and an increase in HDL-cholesterol, when substituting for saturated fats. Studies in rats have indicated that olive oil (rich in oleic acid) has a more moderate effect on increasing serum cholesterol compared to palm oil (rich in palmitic acid)[2].
-
Cellular Metabolism: Oleic acid is readily oxidized for energy and is a major component of membrane phospholipids, contributing to membrane fluidity. It is generally considered to have neutral to beneficial effects on cellular inflammatory and insulin signaling pathways. The uptake and metabolism of triolein have been studied in various tissues, including the heart, where it is incorporated into the triglyceride pool and can be mobilized for energy[11].
Conclusion
Based on the available evidence, the differential effects of this compound and triolein on lipid metabolism are likely driven by their distinct fatty acid compositions. Triolein, being composed solely of the monounsaturated oleic acid, is generally associated with more favorable effects on plasma lipoprotein profiles compared to triglycerides containing saturated fatty acids. The metabolic impact of this compound is more complex and may depend on the positional distribution of its constituent fatty acids and the overall dietary context.
Further direct comparative studies are warranted to fully elucidate the specific metabolic fates and health implications of this compound versus triolein. Such research will be invaluable for the development of functional foods and therapeutic lipids with tailored metabolic effects. Researchers and drug development professionals should consider the fatty acid composition and structure of triglycerides when designing studies and interventions related to lipid metabolism.
References
- 1. Effects of Dietary Palmitoleic Acid on Plasma Lipoprotein Profile and Aortic Cholesterol Accumulation Are Similar to Those of Other Unsaturated Fatty Acids in the F1B Golden Syrian Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of palm oil and dietary cholesterol on plasma lipoproteins: results from a dietary crossover trial in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Changes in plasma levels of lipids and lipoprotein composition in patients with Kawasaki disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dietary cholesterol on plasma lipoproteins in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Plasma Lipidomics: An Introduction - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Uptake, incorporation and metabolism of (3H)triolein in the isolated perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for Palmitodiolein: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids like Palmitodiolein is critical for ensuring product quality, understanding biological processes, and developing new therapeutics. This compound, a triglyceride composed of one palmitic acid and two oleic acid molecules, is a common component of various natural oils and fats and has implications in nutrition and metabolic research. This guide provides a comparative overview of the leading analytical methods for this compound, focusing on their accuracy and precision, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. The most prominent techniques are Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Analytical Method | Principle | Accuracy (Recovery) | Precision (RSD%) | Advantages | Disadvantages |
| Supercritical Fluid Chromatography (SFC) | Separation based on polarity in a supercritical fluid mobile phase. | High recovery, though specific data for this compound is limited. General triglyceride analysis shows good accuracy. | Retention Time RSD < 0.2%[1], Peak Area RSD ~2-4% for triglycerides[1]. | High efficiency, fast analysis times, reduced organic solvent consumption, suitable for isomeric separation.[1] | Requires specialized instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile or derivatized compounds followed by mass-based detection. | High accuracy, often used as a reference method for fatty acid analysis. | High reproducibility for fatty acid analysis.[2] | High sensitivity and selectivity, provides structural information.[3] | Requires derivatization for triglycerides, which can introduce variability.[4] |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation based on partitioning between a liquid mobile phase and a stationary phase, coupled with mass detection. | Good accuracy, widely used for lipid analysis in biological matrices.[5][6] | Inter-day and intra-day precision (RSD%) are typically within acceptable limits (<15%) for bioanalytical methods.[5] | Versatile, applicable to a wide range of lipids without derivatization. | Can have longer run times compared to SFC. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the analysis of this compound using SFC and GC-MS.
Supercritical Fluid Chromatography (SFC) Method
This method is suitable for the direct analysis of triglycerides like this compound in oil samples.
1. Sample Preparation:
-
Dissolve the oil sample in an appropriate solvent (e.g., hexane or a mixture of isopropanol and chloroform) to a final concentration suitable for SFC analysis.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. SFC System and Conditions:
-
Column: A reversed-phase column, such as an octadecyl silane (ODS) column, is typically used for triglyceride separation based on carbon number and degree of unsaturation.[1]
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a co-solvent like methanol or ethanol to modify the polarity.
-
Flow Rate: Typically in the range of 1-4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Back Pressure: Maintained at a constant pressure, for example, 150 bar.
3. Detection:
-
An Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of non-volatile compounds like triglycerides.
-
Mass Spectrometry (MS) can also be coupled with SFC for identification and confirmation of the analytes.
4. Quantification:
-
A calibration curve is constructed using standards of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. In some cases, for relative quantification of triglycerides, a single reference compound like triolein can be used for calibration, assuming similar response factors for structurally related triglycerides.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method typically involves the transesterification of the triglyceride into its constituent fatty acid methyl esters (FAMEs) for analysis.
1. Sample Preparation (Transesterification):
-
Saponification: React the oil sample with a solution of sodium hydroxide in methanol to hydrolyze the triglycerides into glycerol and fatty acid salts.
-
Esterification: Acidify the mixture (e.g., with sulfuric acid or boron trifluoride in methanol) and heat to convert the fatty acids into their corresponding methyl esters (FAMEs).
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
Purification: Wash the hexane layer with water to remove any residual reagents and dry it over anhydrous sodium sulfate.
2. GC-MS System and Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for the separation of FAMEs.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points. For example, start at a lower temperature and gradually increase to a higher temperature.
-
Injector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure complete vaporization of the sample.
3. Detection:
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
The instrument can be run in full scan mode to identify the FAMEs based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
4. Quantification:
-
The relative abundance of palmitic acid and oleic acid methyl esters is determined from the chromatogram.
-
The amount of this compound in the original sample can be calculated based on the stoichiometry of the triglyceride.
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. agilent.com [agilent.com]
- 2. Analysis of 8-oxooctanoate, 9-oxononanoate, fatty acids, oxidative stability, and iodine value during deep-frying of French fries in edible oils blended with palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Palmitodiolein Measurement Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Palmitodiolein and Measurement Challenges
This compound (PO) is a specific diacylglycerol (DAG) molecule of interest in various biological studies due to its role as a signaling molecule and metabolic intermediate.[1][2] Accurate quantification of this compound in complex biological matrices is essential for understanding its physiological and pathological functions. However, the inherent complexity of lipidomes, the presence of isomers, and potential for ion suppression effects present significant analytical challenges.[3]
Inter-laboratory comparison studies are crucial for establishing the reliability and comparability of analytical measurements across different sites.[4][5][6][7] While a formal, large-scale round-robin test specifically for this compound is not publicly documented, this guide provides a comprehensive comparison of the prevalent analytical methodologies used for its quantification, drawing upon performance data from various lipidomics studies. This allows for an indirect comparison of methods, helping laboratories to select, validate, and troubleshoot their analytical workflows.
Comparison of Analytical Methods for this compound
The quantification of diacylglycerols like this compound is predominantly achieved using chromatographic techniques coupled with mass spectrometry.[1][8] Techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have also been employed, often for bulk separation or specific applications.[9][10]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands out as the most widely used method due to its high sensitivity and selectivity, allowing for the separation and quantification of individual DAG species.[1][8]
Table 1: Comparison of Performance Characteristics of Analytical Methods for Diacylglycerol Analysis
| Parameter | LC-MS/MS | GC-MS | TLC-Visible Spectrophotometry |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of silylated derivatives by gas chromatography, detection by mass spectrometry.[9] | Separation by thin-layer chromatography, followed by elution and spectrophotometric measurement.[10] |
| Selectivity | High (can distinguish isomers with appropriate chromatography).[3] | High (good for fatty acid profiling after derivatization). | Low to Moderate. |
| Sensitivity | High (µg/g to ng/g levels).[8][9] | Moderate to High. | Low (mg/mL range).[10] |
| Throughput | Moderate to High. | Moderate. | Low to Moderate. |
| Sample Prep | Liquid-liquid or solid-phase extraction.[8][11][12] | Derivatization (silylation) required.[9] | Extraction and spotting.[10] |
| Typical LOQ | 0.1 to 0.2 µg/g reported for some methods. | Not widely reported for specific DAGs. | 0.51 mg/mL.[10] |
| Linearity (R²) | Typically >0.99.[13] | Typically >0.99. | 10–90 mg/mL range reported.[10] |
| Precision (RSD%) | Generally <15%.[14] | Generally <15%. | Can be slightly low, requiring repeated measures.[10] |
Experimental Protocols
Detailed and standardized methodologies are critical for ensuring reproducible and comparable results between laboratories. Below is a generalized protocol for the most common and robust method, LC-MS/MS, for the analysis of this compound in human plasma.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
1. Objective: To accurately quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
Human plasma (collected with EDTA)
-
This compound analytical standard
-
Internal Standard (IS): A stable isotope-labeled diacylglycerol (e.g., d5-DAG)
-
Solvents: Methanol, Chloroform, Methyl tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water (all LC-MS grade)[11][12]
-
Formic acid and Ammonium formate
3. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 170 µL of cold methanol and the internal standard solution.[8]
-
Vortex mix briefly and incubate in an ice bath for 30 minutes to precipitate proteins.[8]
-
Add 170 µL of chloroform, vortex, and incubate in an ice bath for 10 minutes.[8]
-
Add 150 µL of water to induce phase separation.[8]
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.[8]
-
Carefully collect the lower organic phase containing the lipids.[12]
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 75 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS analysis.[12]
4. LC-MS/MS Analysis:
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity or equivalent).[11][14]
-
Column: Reversed-phase C18 or C30 column (e.g., 2.1 x 150 mm, <3 µm particle size).[11][12]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[11][15]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30-40% B, increasing to 100% B over ~20 minutes, holding for a few minutes, and then re-equilibrating.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 45-55°C.[12]
-
Injection Volume: 1-5 µL.[14]
-
MS System: Triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Ionization Mode: Positive ESI is generally preferred for diacylglycerol analysis.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for this compound and the internal standard must be optimized.
5. Data Analysis and Quantification:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using the analytical standards of known concentrations.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Mandatory Visualizations
Signaling Pathway Involvement
Diacylglycerols, such as this compound, are critical second messengers in cellular signaling. They are produced, for example, by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG then activates protein kinase C (PKC), which phosphorylates downstream targets, influencing a wide range of cellular processes like proliferation, differentiation, and apoptosis.[2]
Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.
Experimental Workflow
The analytical workflow for lipidomics studies, including the measurement of this compound, involves several key stages from sample collection to data analysis.[12][16] A robust and consistent workflow is essential for generating high-quality, reproducible data.
Caption: Experimental Workflow for this compound Measurement.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. longdom.org [longdom.org]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Inter-laboratory Comparison: Participation of the Analytical Testing Services Laboratory, MPOB, at National and International Level – PALM OIL DEVELOPMENTS [pod.mpob.gov.my]
- 6. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomics Profiles and Lipid Metabolite Biomarkers in Serum of Coal Workers’ Pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Effects of Palmitodiolein and OPL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of two structured triacylglycerols (TAGs), Palmitodiolein and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol (OPL). The information presented is based on available preclinical data to assist researchers in understanding their potential physiological impacts.
Overview of this compound and OPL
This compound and OPL are structured TAGs, meaning the fatty acids are esterified to specific positions on the glycerol backbone. This specific positioning influences their digestion, absorption, and subsequent metabolic effects.
This compound is a general term for a triacylglycerol containing one palmitic acid and two oleic acid moieties. The specific isomer, 1,2-dipalmitoyl-3-oleoylglycerol (PPO), has been studied for its metabolic impact.
OPL , or 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol, is a significant component of human milk fat, particularly in Chinese populations, with palmitic acid at the sn-2 position.[1][2] This structure is believed to offer nutritional benefits.
Comparative Metabolic Effects: Quantitative Data
The following tables summarize the quantitative data from preclinical studies investigating the metabolic effects of this compound (represented by PPO) and OPL.
Table 1: Effects on Body Weight and Adiposity
| Parameter | This compound (PPO) | OPL (High Level) | Control Group | Study Duration | Animal Model | Reference |
| Body Weight Gain | Significantly higher | Decreased | Higher than OPL | 6 weeks / Not specified | C57BL/6J Mice / Mice | [3] /[1] |
| Food Intake | Significantly higher | Not specified | Not specified | 6 weeks | C57BL/6J Mice | [3] |
| Caloric Intake | Significantly higher | Not specified | Not specified | 6 weeks | C57BL/6J Mice | [3] |
| Liver-to-Body Weight Ratio | Lower | Not specified | Not specified | 6 weeks | C57BL/6J Mice | [3] |
Table 2: Effects on Lipid Profile
| Parameter | This compound (PPO) | OPL (High Level) | Control Group | Study Duration | Animal Model | Reference |
| Serum Total Cholesterol | Higher than control | Not specified | Lower than PPO | 6 weeks | C57BL/6J Mice | [3] |
| Liver Triglycerides (TG) | Not specified | Decreased | Higher than OPL | Not specified | Mice | [1] |
| Liver Total Cholesterol (TC) | Not specified | Decreased | Higher than OPL | Not specified | Mice | [1] |
| Liver LDL-C | Not specified | Decreased | Higher than OPL | Not specified | Mice | [1] |
| Blood Triglycerides (TAGs) | No significant difference | Not specified | No significant difference | 6 weeks | C57BL/6J Mice | [3] |
Table 3: Effects on Glucose Metabolism and Inflammation
| Parameter | This compound (PPO) | OPL (High Level) | Control Group | Study Duration | Animal Model | Reference |
| Blood Glucose Levels | Higher | Not specified | Lower than PPO | 6 weeks | C57BL/6J Mice | [3] |
| TNF-α | Not specified | Decreased | Higher than OPL | Not specified | Mice | [1] |
| IL-1β | Not specified | Decreased | Higher than OPL | Not specified | Mice | [1] |
| IL-6 | Not specified | Decreased | Higher than OPL | Not specified | Mice | [1] |
Experimental Protocols
Study of this compound (PPO) Effects in Mice
-
Animal Model: Six-week-old male C57BL/6J mice were utilized for the study.
-
Dietary Groups: The mice were randomly assigned to one of three dietary groups:
-
1,2-dipalmitoyl-3-oleoylglycerol (PPO) group (36% w/w fat)
-
1,3-dipalmitoyl-2-oleoylglycerol (POP) group
-
Regular chow control group
-
-
Study Duration: The experimental period lasted for over six weeks.
-
Data Collection:
-
Food intake and body weight were monitored daily.
-
At the end of the study, blood samples were collected to measure glucose, total cholesterol, and triacylglycerol levels.
-
Liver tissue was collected to assess the liver-to-body weight ratio and hepatic gene expression.[3]
-
Study of OPL Effects in Mice
-
Animal Model: The study was conducted on mice.
-
Dietary Groups: Mice were fed diets with varying levels of OPL:
-
High level OPL (HOPL) group
-
Low level OPL (LOPL) group
-
-
Data Collection:
-
Nutritional outcomes were assessed, including body weight and weight gain.
-
Liver lipid profiles (TG, TC, LDL-C) were analyzed.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were measured.
-
The composition of the gut microbiota was analyzed.[1]
-
Signaling Pathways and Metabolic Regulation
Glycerolipid Metabolism
Both this compound and OPL are processed through the glycerolipid metabolism pathway. Following digestion and absorption, their fatty acid components can be used for energy or re-esterified into new lipids.
Caption: Digestion and absorption of dietary triacylglycerols.
OPL-Mediated Anti-inflammatory Pathway
OPL has been shown to reduce pro-inflammatory cytokines, suggesting an interaction with inflammatory signaling pathways.
Caption: Proposed anti-inflammatory mechanism of OPL.
Summary and Conclusion
Based on the available preclinical data, OPL appears to have a more favorable metabolic profile compared to the studied this compound isomer (PPO).
-
Body Weight and Composition: OPL is associated with decreased body weight gain, whereas PPO is linked to increased body weight and caloric intake.[1][3]
-
Lipid Profile: OPL has been shown to improve liver lipid profiles by decreasing triglycerides, total cholesterol, and LDL-C.[1] In contrast, PPO was associated with higher serum total cholesterol compared to a control diet.[3]
-
Inflammation and Glucose Metabolism: OPL exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines.[1] PPO, on the other hand, was associated with elevated blood glucose levels.[3]
Future research should focus on elucidating the precise molecular mechanisms underlying the observed metabolic differences and conducting direct comparative clinical trials to validate these preclinical findings.
References
- 1. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Effects of sn-2 Palmitic Triacylglycerols and the Ratio of OPL to OPO in Human Milk Fat Substitute on Metabolic Regulation in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Potential of Specific Triacylglycerols as Dietary Lipid Biomarkers: A Comparative Analysis with Established Markers
An in-depth guide for researchers, scientists, and drug development professionals evaluating the landscape of dietary lipid biomarkers. This document provides a comparative analysis of established biomarkers against the potential of specific triacylglycerols, such as palmitodiolein, offering insights into their validation, analytical methodologies, and metabolic pathways.
While specific triacylglycerols (TAGs) like this compound are ubiquitous in our diet, their validation as direct dietary biomarkers remains largely unexplored in scientific literature. In contrast, certain fatty acids, such as odd-chain fatty acids and trans-palmitoleic acid, have been more extensively studied and are increasingly accepted as biomarkers for the intake of specific food groups, particularly dairy products. This guide evaluates the potential of using intact TAGs, like this compound, as dietary biomarkers by comparing their known characteristics with well-validated fatty acid biomarkers.
Established Dietary Lipid Biomarkers: A Comparative Overview
The validation of a dietary biomarker relies on its specificity to a particular dietary component, a dose-dependent relationship with intake, and a clear understanding of its metabolic fate. The following table summarizes the characteristics of two classes of established dietary lipid biomarkers.
| Biomarker Class | Specific Biomarkers | Dietary Source Indicated | Matrix of Measurement | Key Validation Findings | Confounding Factors |
| Odd-Chain Fatty Acids | Pentadecanoic acid (15:0), Heptadecanoic acid (17:0) | Dairy fat, Ruminant meat | Plasma/serum phospholipids, Cholesterol esters, Adipose tissue | Correlate with dairy fat consumption in numerous studies. Adipose tissue levels reflect long-term intake. | Endogenous synthesis, though minor. Intake of certain fish and plants can also contribute. |
| Trans-Monounsaturated Fatty Acids | trans-Palmitoleic acid (trans-16:1n-7) | Dairy fat, Ruminant meat | Plasma/serum phospholipids, Adipose tissue | Associated with higher dairy fat intake and has been linked to metabolic health outcomes. | Present in partially hydrogenated vegetable oils, which can confound its source attribution. |
Evaluating this compound: A Triacylglycerol Perspective
This compound is a triacylglycerol molecule containing one palmitic acid and two oleic acid molecules. Its two main isomers are 1,2-dioleoyl-3-palmitoyl-glycerol and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO). While found in various vegetable oils and human milk, its direct use as a dietary biomarker presents several challenges and opportunities.
Potential Strengths:
-
Specificity: The specific stereoisomeric structure of a dietary TAG could potentially offer greater specificity to a particular food source than a single fatty acid.
-
Comprehensive Dietary Information: Analyzing the profile of various TAGs could provide a more holistic picture of dietary fat intake.
Potential Weaknesses:
-
Complex Metabolism: Dietary TAGs undergo extensive digestion, absorption, and re-esterification, which can alter their original structure before they appear in circulation.[1][2][3]
-
Endogenous Synthesis: The fatty acids that constitute this compound (palmitic and oleic acid) are readily synthesized by the body, making it difficult to distinguish between dietary and endogenous sources.
-
Lack of Validation Studies: There is a significant gap in the literature regarding dose-response studies and the validation of specific TAGs as dietary biomarkers.
Experimental Protocols and Methodologies
The accurate measurement of lipid biomarkers is fundamental to their validation and application. Below are detailed methodologies for the analysis of both established fatty acid biomarkers and the profiling of triacylglycerols.
Protocol for Analysis of Fatty Acid Biomarkers (e.g., Odd-Chain Fatty Acids)
This protocol outlines the steps for the analysis of fatty acid methyl esters (FAMEs) from plasma or serum using gas chromatography (GC).
-
Lipid Extraction: Lipids are extracted from the plasma or serum sample using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Transesterification: The extracted lipids are converted to FAMEs. A common method involves heating the sample with a reagent like 5% acetyl chloride in methanol.
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent such as iso-octane.
-
GC Analysis: The iso-octane layer containing the FAMEs is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column is used to separate the FAMEs based on their carbon chain length and degree of unsaturation.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard of a known concentration.
Protocol for Triacylglycerol Profiling
The analysis of intact TAGs is more complex due to the vast number of different molecular species. Liquid chromatography-mass spectrometry (LC-MS) is the primary technique used.
-
Lipid Extraction: Similar to fatty acid analysis, lipids are extracted from the biological sample.
-
Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Reversed-phase chromatography is commonly used to separate TAGs based on their partition number (carbon number minus twice the number of double bonds).
-
Mass Spectrometry Analysis: The separated TAGs are introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique.
-
Identification and Quantification: TAGs are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantification is achieved by comparing the signal intensity of each TAG species to that of an appropriate internal standard.
Visualizing the Pathways
Understanding the metabolic journey of dietary lipids is crucial for interpreting biomarker data.
Metabolic pathway of dietary triacylglycerols.
Workflow for lipid biomarker analysis.
Conclusion and Future Directions
While the analysis of intact triacylglycerols like this compound offers a tantalizing prospect for gaining a more detailed understanding of dietary fat intake, significant research is required to validate their use as reliable biomarkers. The complex metabolic pathway of TAGs, including digestion, absorption, and endogenous synthesis, presents considerable challenges.
For now, established fatty acid biomarkers, such as odd-chain fatty acids and trans-palmitoleic acid, remain the more robust choice for assessing the intake of specific dietary fats like those from dairy. Future research should focus on dose-response studies of specific dietary TAGs, a deeper investigation into their metabolic fate, and the development of advanced analytical techniques to differentiate between dietary and endogenously synthesized TAGs. Such efforts will be crucial in determining whether the analysis of the plasma triacylglycerol profile can one day provide a precise and comprehensive window into our dietary habits.
References
A Comparative Analysis of Palmitodiolein Absorption and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the absorption and metabolism of Palmitodiolein (POO), a structured triglyceride, against other common dietary triglycerides, namely Triolein (OOO) and Tripalmitin (PPP). The information presented herein is based on established principles of lipid biochemistry and supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound, as a structured triglyceride containing both saturated (palmitic) and unsaturated (oleic) fatty acids, exhibits unique absorption and metabolic characteristics. Its structure influences the efficiency of enzymatic digestion, the nature of absorbed lipolytic products, and the subsequent formation and metabolism of chylomicrons. Compared to simple triglycerides like Triolein and Tripalmitin, this compound offers a distinct metabolic profile that may be advantageous in specific nutritional and therapeutic contexts.
Data Presentation: Comparative Performance of Triglycerides
The following table summarizes the key differences in the absorption and metabolism of this compound, Triolein, and Tripalmitin based on available scientific literature.
| Parameter | This compound (POO) | Triolein (OOO) | Tripalmitin (PPP) | Source |
| Structure | 1-Palmitoyl-2,3-dioleoyl-glycerol | 1,2,3-Trioleoyl-glycerol | 1,2,3-Tripalmitoyl-glycerol | General Knowledge |
| Melting Point | Low | Low | High | [1] |
| Pancreatic Lipase Hydrolysis Rate | Moderate to High | High | Low | [2] |
| Primary Lipolysis Products | 2,3-Dioleoyl-glycerol, Palmitic Acid, Oleic Acid, 2-Oeyl-glycerol | 2-Oleoyl-glycerol, Oleic Acid | 2-Palmitoyl-glycerol, Palmitic Acid | General Knowledge |
| Absorption Efficiency of Fatty Acids | Palmitic Acid: Moderate, Oleic Acid: High | High | Low to Moderate | [1][3] |
| Chylomicron Size | Intermediate to Large | Large | Small to Intermediate | [4][5] |
| Postprandial Triglyceride Response | Moderate to High | High | Low to Moderate | [6] |
| Metabolic Fate of Absorbed Fatty Acids | Palmitic Acid: Energy, Storage, Structural; Oleic Acid: Energy, Storage, Structural | Primarily Energy and Storage | Primarily Storage | General Knowledge |
Experimental Protocols
In Vitro Digestion Model
A widely used in vitro model to assess the digestibility of lipids involves simulating the conditions of the gastrointestinal tract.
Objective: To determine the rate and extent of hydrolysis of triglycerides by pancreatic lipase.
Methodology:
-
Substrate Preparation: An emulsion of the triglyceride (this compound, Triolein, or Tripalmitin) is prepared in a buffer solution (pH 7.0) containing bile salts (e.g., sodium taurocholate) to mimic the intestinal lumen.
-
Enzymatic Reaction: Porcine pancreatic lipase is added to the emulsion to initiate hydrolysis. The reaction is maintained at 37°C with constant stirring.
-
Sample Collection: Aliquots of the reaction mixture are taken at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol). The lipid classes (triglycerides, diglycerides, monoglycerides, and free fatty acids) are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of each lipid class is quantified, typically by gas chromatography (GC) after derivatization, to determine the rate of fatty acid release.[1][2]
Caco-2 Cell Culture Model for Absorption Studies
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocyte-like cells and is a standard in vitro model for studying intestinal absorption.[7][8][9]
Objective: To assess the uptake and transport of lipolytic products across an intestinal epithelial barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Micelle Preparation: The lipolytic products (free fatty acids and monoglycerides) obtained from the in vitro digestion are incorporated into mixed micelles with bile salts and phospholipids.
-
Apical Application: The micellar solution is added to the apical (upper) chamber of the Transwell®, simulating the intestinal lumen.
-
Incubation: The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 2-4 hours).
-
Sample Analysis:
-
Cellular Uptake: The cells are washed, and the lipids are extracted to quantify the amount of fatty acids and monoglycerides taken up by the cells.
-
Basolateral Transport: The medium from the basolateral (lower) chamber, representing the portal circulation, is collected to measure the amount of transported lipids.
-
Triglyceride Resynthesis: The intracellular lipids are analyzed to determine the extent of triglyceride resynthesis from the absorbed fatty acids and monoglycerides.[10]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cambridge.org [cambridge.org]
- 4. Fatty acid composition of an oral load affects chylomicron size in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid composition of an oral load affects chylomicron size in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Effect of Nutrient and Micronutrient Intake on Chylomicron Production and Postprandial Lipemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid uptake by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common mechanisms of monoacylglycerol and fatty acid uptake by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid uptake and metabolism in a human intestinal cell line (Caco-2): comparison of apical and basolateral incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake and metabolism of structured triglyceride by Caco-2 cells: reversal of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Palmitodiolein: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential guidance on the proper disposal procedures for Palmitodiolein, tailored for researchers, scientists, and drug development professionals.
This compound, a triacylglycerol found in vegetable oils, is utilized in various research applications.[1][2] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential hazards such as flammability and eye irritation.[3][4] Given the conflicting information, it is prudent to handle and dispose of this compound with a degree of caution.
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the physical and chemical properties of this compound, as well as the potential hazards.
| Property | Value | Reference |
| Molecular Formula | C55H102O6 | [2] |
| Molecular Weight | 859.39 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.9027 g/cm³ | [2] |
| Storage (Pure Form) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 6 months | [1][2] |
Hazard Summary:
-
Flammability: Some sources classify this compound as a flammable liquid.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Skin Irritation: May cause skin irritation.[5]
-
Inhalation: May cause respiratory irritation.[5] If heated, fumes may be unpleasant and cause nausea.[6]
-
Ingestion: Not expected to be harmful if swallowed.[6]
Experimental Protocols Cited
The safety data sheets reviewed did not contain detailed experimental protocols. The toxicological properties of this compound have not been thoroughly investigated. One SDS mentioned an LD50 Oral - Rat - female of 27,200 mg/kg for a similar substance (Glycerol).
Step-by-Step Disposal Procedure
The following procedure is a conservative approach based on the available safety information. Always consult your institution's specific waste management guidelines and local regulations.
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Container Management:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Leave the chemical waste in its original container if possible, or use a clearly labeled, compatible waste container.
-
Handle uncleaned containers as you would the product itself.[4]
-
-
Waste Collection:
-
For small quantities of pure this compound or solutions, absorb the material with an inert absorbent such as sand or silica gel.
-
Place the absorbed material into a designated hazardous waste container.
-
-
Disposal Pathway:
-
This compound waste should be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not pour this compound down the drain.[5] While some dilute, non-hazardous aqueous solutions may be drain-disposable under specific local guidelines, the potential for flammability and irritation with this compound makes this inadvisable.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Operational Guide for Handling Palmitodiolein
This guide provides immediate, essential safety and logistical information for the handling of Palmitodiolein, tailored for researchers, scientists, and drug development professionals. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity.[1][2] The following personal protective equipment is recommended:
-
Eye Protection : Safety glasses should be worn to protect against potential splashes.[2][3]
-
Hand Protection : Nitrile rubber gloves are recommended for full contact to prevent skin exposure.[2][3]
-
Protective Clothing : A standard laboratory coat is sufficient for handling this compound.[4] In case of splashes, contaminated clothing should be removed and cleaned before reuse.[1]
Quantitative Safety Data
The following table summarizes the available quantitative safety data for this compound and related substances.
| Data Point | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 27,200 mg/kg (for Glycerol, a related substance) | Rat (female) | Sigma-Aldrich Safety Data Sheet |
| Flammability | Will burn but is not easily ignited. | N/A | Safety Data Sheet[1] |
| NFPA Ratings | Health: 0, Flammability: 1, Reactivity: 0 | N/A | Safety Data Sheet[1] |
| HMIS Ratings | Health: 0, Flammability: 1, Reactivity: 0 | N/A | Safety Data Sheet[1] |
Experimental Protocol: Preparation of a this compound Solution
This protocol describes the preparation of a this compound solution for research purposes.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
-
Appropriate laboratory glassware and stirring equipment
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To a calculated volume of the DMSO stock solution, add PEG300 and mix thoroughly until a clear solution is obtained.
-
Add Tween-80 to the solution and continue to mix until it is evenly distributed.
-
Finally, add saline to the mixture to reach the desired final concentration and volume, ensuring the solution is homogeneous.
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused this compound Solution : While this compound itself is not considered hazardous, any solutions prepared with solvents such as DMSO should be treated as chemical waste.[5] These should be collected in a designated, labeled waste container for hazardous materials.
-
Contaminated Labware : Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound solutions should be disposed of in the appropriate solid chemical waste stream. Reusable glassware should be decontaminated by washing with a suitable solvent and then standard laboratory detergent and water.
-
Empty Containers : The original containers of this compound should be triple-rinsed with a suitable solvent before recycling or disposal as regular laboratory waste.
Always adhere to your institution's specific waste disposal guidelines and regulations. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
